STING agonist-3 trihydrochloride
説明
特性
分子式 |
C37H45Cl3N12O6 |
|---|---|
分子量 |
860.2 g/mol |
IUPAC名 |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;; |
InChIキー |
JMORLKPRVQRPOR-SYVONOGFSA-N |
異性体SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |
正規SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of STING Agonist-3 Trihydrochloride (diABZI)
This document provides a detailed overview of the Stimulator of Interferon Genes (STING) pathway and the specific mechanism of action of STING agonist-3 trihydrochloride, a potent, non-nucleotide small molecule activator. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this therapeutic agent.
The Canonical cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of this pathway initiates a robust immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
The canonical pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][3] This binding event triggers a conformational change in cGAS, enabling it to catalyze the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1][4]
2'3'-cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[1] This binding induces STING dimerization and translocation from the ER to the Golgi apparatus.[1][4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[1][4] TBK1 subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6][7] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs.[2][4] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further promoting the expression of inflammatory cytokines.[2][4]
Core Mechanism of this compound (diABZI)
This compound, also known as diABZI, is a potent, selective, and non-nucleotide small-molecule activator of the STING protein.[8][9][10][11] Unlike the endogenous activation pathway that relies on cGAS and 2'3'-cGAMP, diABZI directly binds to the STING dimer to initiate downstream signaling.[9][12]
Direct Binding and Conformation: diABZI is a dimeric compound, composed of two amidobenzimidazole (ABZI) molecules linked together.[9] This structure is designed to take advantage of the symmetrical nature of the STING dimer.[9] A key mechanistic distinction from the natural ligand 2'3'-cGAMP is how it activates STING. While 2'3'-cGAMP requires STING to adopt a "closed lid" conformation for activation, structural studies have shown that diABZI activates STING while the protein remains in an "open" conformation.[9] This unique binding mode effectively triggers the same downstream signaling cascade as the natural ligand, leading to potent immune activation.
Upon binding, diABZI induces the same conformational changes and downstream events as cGAMP, including the recruitment and activation of TBK1, phosphorylation of IRF3, and subsequent production of Type I interferons and pro-inflammatory cytokines, culminating in a powerful anti-tumor immune response.[9][13]
Quantitative Biological Activity
The biological activity of this compound has been quantified through cellular and biochemical assays. The data is summarized below.
| Parameter | Value | Assay Type | Description | Reference |
| pEC₅₀ | 7.5 | Cell-based Luciferase Reporter Assay | Measures the concentration required to elicit 50% of the maximal response in activating the STING pathway in cells. | [8][10][11] |
| pIC₅₀ | 9.5 | FRET Competition Binding Assay | Measures the concentration required to inhibit 50% of the binding of a fluorescent ligand to the C-terminal domain of human STING, indicating binding potency. | [8][10][11] |
Key Experimental Protocols & Methodologies
The characterization of this compound involves several key experimental procedures. Detailed methodologies are outlined below.
This assay is used to determine the functional potency (EC₅₀) of the agonist in a cellular context.
Objective: To quantify the activation of the STING pathway by measuring the expression of a reporter gene under the control of an Interferon-Stimulated Response Element (ISRE).
Methodology:
-
Cell Line: Human Embryonic Kidney cells (HEK293T) are commonly used.[8][11]
-
Transfection: Cells are co-transfected with two plasmids:
-
A plasmid expressing the human STING protein.
-
A reporter plasmid containing the firefly luciferase gene driven by an ISRE promoter.
-
-
Compound Treatment: Transfected cells are seeded into multi-well plates and treated with a serial dilution of this compound for a defined period (e.g., 4-20 hours).[14][15]
-
Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added.
-
Data Analysis: The resulting luminescence, which is proportional to ISRE promoter activity, is measured using a luminometer. The data is plotted against the compound concentration to calculate the EC₅₀ value.
A Förster Resonance Energy Transfer (FRET)-based competition binding assay is employed to determine the direct binding potency (IC₅₀) of the agonist to the STING protein.
Objective: To measure the ability of STING agonist-3 to displace a known fluorescent ligand from the C-terminal domain (CTD) of STING.[8][11]
Methodology:
-
Reagents:
-
Recombinant human STING C-terminal domain (CTD).
-
A fluorescently labeled probe known to bind the STING CTD.
-
A FRET partner for the probe.
-
Serial dilutions of this compound.
-
-
Assay Principle: In the absence of a competitor, the fluorescent probe binds to the STING CTD, bringing it in proximity to its FRET partner and generating a high FRET signal.
-
Competition: When STING agonist-3 is added, it competes with the fluorescent probe for binding to the STING CTD.
-
Signal Measurement: As the concentration of STING agonist-3 increases, more of the fluorescent probe is displaced, leading to a decrease in the FRET signal.
-
Data Analysis: The reduction in the FRET signal is measured across the concentration range of the agonist, and the data is used to calculate the IC₅₀ value.
This protocol outlines a general workflow for evaluating the anti-tumor effects of STING agonist-3 in a preclinical mouse model.
Objective: To determine if treatment with STING agonist-3 can inhibit tumor growth and improve survival in a syngeneic mouse tumor model.
Methodology:
-
Model System: A syngeneic mouse model (e.g., CT26 colorectal cancer model) is used, where tumor cells are implanted into immunocompetent mice.[9]
-
Tumor Implantation: A known number of tumor cells (e.g., CT26) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered to the treatment group, often via intratumoral injection, while the control group receives a vehicle.[16]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: The study may conclude when tumors in the control group reach a predetermined size. Endpoints include tumor growth inhibition, survival analysis, and immunological analysis of the tumor microenvironment (e.g., assessing CD8+ T cell infiltration).[16][17]
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivogen.com [invivogen.com]
- 10. STING agonist-3 (trihydrochloride) - MedChem Express [bioscience.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay: Agonist activity at STING in human THP-1 cells assessed as stimulation of IRF3 pathway measured after 20 hrs by luciferase reporter gene assay... - ChEMBL [ebi.ac.uk]
- 15. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
downstream signaling cascade of STING agonist-3
An In-depth Technical Guide to the Downstream Signaling Cascade of STING Agonist-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferon Genes) agonist-3, also known as diABZI, is a potent, selective, and non-nucleotide small-molecule activator of the STING pathway.[1][2][3] Its ability to robustly stimulate innate immune responses has positioned it as a promising candidate for cancer immunotherapy.[1][2][3] This technical guide provides a detailed overview of the downstream signaling cascade initiated by STING agonist-3, methods for its characterization, and quantitative data to facilitate further research and development.
Core Signaling Pathway
Upon binding to the STING protein, which is primarily localized in the endoplasmic reticulum (ER), STING agonist-3 induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4] This initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.
The key downstream events are as follows:
-
TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[4]
-
IRF3 Phosphorylation: TBK1 then phosphorylates interferon regulatory factor 3 (IRF3).[4][5] Phosphorylation of STING itself also occurs.[5]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers, which then translocate into the nucleus.[4]
-
Type I Interferon Production: In the nucleus, IRF3 dimers act as transcription factors, inducing the expression of type I interferons, most notably IFN-β.[4][5]
-
NF-κB Pathway Activation: The STING pathway also activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the transcription of a broad range of pro-inflammatory cytokines.[6][7]
The following diagram illustrates the core signaling pathway activated by STING agonist-3.
Caption: Downstream signaling pathway of STING Agonist-3.
Quantitative Data
The potency and efficacy of STING agonist-3 have been characterized in various assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Luciferase Reporter Assay | STING Activation | HEK293T | pEC50 | 7.5 | [1][8] |
| FRET Assay | STING Binding | Human STING CTD | pIC50 | 9.5 | [1][8] |
| FRET Assay | STING Binding | STING | IC50 | 0.32 nM | [9] |
| Reporter Assay | STING Transcriptional Activity | - | EC50 | 31.62 nM | [9] |
Table 1: In Vitro Activity of STING Agonist-3
| Cytokine/Chemokine | Cell Type/System | Induction Level | Reference |
| IFN-β | Tumor mass in mice | Significantly higher than vehicle control | [5] |
| CXCL10 | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |
| CCL5 | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |
| IFN-γ | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |
| M-CSF | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |
| CXCL9 | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |
| CXCL1 | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |
| IL-1β | Macrophages | Increased protein levels | [9] |
| IL-18 | Macrophages | Increased protein levels | [9] |
| IFN-α | Mouse serum | High levels detected | [11] |
| IL-6 | Mouse serum | High levels detected | [11] |
| TNF-α | Mouse serum | High levels detected | [11] |
Table 2: Cytokine and Chemokine Induction by STING Agonists (including STING agonist-3/diABZI)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the downstream effects of STING agonist-3.
Protocol 1: Western Blot for Phosphorylated Signaling Proteins
This protocol details the detection of phosphorylated STING, TBK1, and IRF3, which are key indicators of pathway activation.
Materials:
-
Cell line of interest (e.g., THP-1, BMDMs)
-
STING agonist-3 (diABZI)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with STING agonist-3 (a concentration of 2.5 µM has been cited[1]) for various time points (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: ELISA for Cytokine Quantification
This protocol is for measuring the concentration of secreted cytokines, such as IFN-β, in cell culture supernatants.
Materials:
-
Cell line of interest (e.g., THP-1, PBMCs)
-
STING agonist-3 (diABZI)
-
Cell culture medium and supplements
-
ELISA kit for the cytokine of interest (e.g., Human IFN-β ELISA Kit)
-
96-well microplate reader
Procedure:
-
Cell Culture and Stimulation: Seed cells in a 96-well plate and treat with a dilution series of STING agonist-3 for a specified time (e.g., 24 hours).
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
Caption: Experimental workflow for ELISA.
Conclusion
STING agonist-3 is a powerful tool for interrogating and activating the STING signaling pathway. A thorough understanding of its downstream effects, supported by robust quantitative data and detailed experimental protocols, is essential for its continued development as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals working in this exciting area of immuno-oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING Agonist 3, 2138299-29-1 | BroadPharm [broadpharm.com]
- 3. abmole.com [abmole.com]
- 4. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation | MDPI [mdpi.com]
The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Synthesis of Non-Nucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy.[1][2] This pathway, central to the innate immune system, detects cytosolic DNA, triggering a cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, bridges innate and adaptive immunity, promoting the activation of tumor-specific T cells.[3] While initial efforts focused on cyclic dinucleotide (CDN) mimics of the natural STING ligand, 2',3'-cGAMP, their utility has been hampered by poor membrane permeability and metabolic instability, often necessitating intratumoral administration.[1][5] This has spurred the discovery and development of non-nucleotide small-molecule STING agonists, offering the potential for systemic administration and improved drug-like properties.[6][7] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of these next-generation immunotherapies.
The STING Signaling Pathway: A Visual Overview
The STING signaling cascade is initiated by the detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS). Upon binding to DNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[8] cGAMP then binds to STING, an endoplasmic reticulum-localized transmembrane protein, inducing a conformational change and its translocation to the Golgi apparatus.[9] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[10][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]
Caption: The cGAS-STING signaling pathway.
Discovery of Non-Nucleotide STING Agonists: A High-Throughput Approach
The identification of novel non-nucleotide STING agonists has largely been driven by high-throughput screening (HTS) campaigns.[12][13] These efforts typically employ cell-based reporter assays to identify compounds that activate downstream signaling pathways.
A general workflow for the discovery of non-nucleotide STING agonists is outlined below:
Caption: A typical workflow for discovering non-nucleotide STING agonists.
Key Chemical Scaffolds and Structure-Activity Relationships
Several distinct chemical classes of non-nucleotide STING agonists have been identified, with amidobenzimidazole (ABZI) derivatives being a prominent example.[6][10]
Amidobenzimidazole (ABZI) Derivatives
Researchers have successfully designed and synthesized a series of ABZI derivatives with potent STING agonistic activity.[10][11] Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and pharmacokinetic properties.[11] A key breakthrough was the development of linked ABZIs (diABZIs), which synergize the effect of two symmetry-related ABZI compounds, leading to enhanced binding to STING and improved cellular function.[6] Intravenous administration of a diABZI STING agonist demonstrated strong anti-tumor activity in preclinical models, including complete and lasting tumor regression.[6]
Further optimization of the ABZI scaffold has led to the identification of compounds with improved systemic efficacy and oral bioavailability.[14][15] For instance, modifications to the linker and the terminal aromatic rings of diABZI compounds have yielded molecules with enhanced potency and better pharmacokinetic profiles.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for representative non-nucleotide STING agonists from the literature.
Table 1: In Vitro Activity of Amidobenzimidazole-based STING Agonists
| Compound | Target | Assay | EC50 / IC50 (µM) | Reference |
| 16g | Human STING | IFN-β Induction (hPBMCs) | 0.3 | [10] |
| 24b | Human STING | IFN-β Induction (hPBMCs) | 0.1 | [10] |
| 24e | Human STING | IFN-β Induction (hPBMCs) | 0.2 | [10] |
| diABZI | Human STING | IFN-β Induction (THP-1) | ~0.01 | [6] |
| Triazole 40 | Human STING | IFN-β Reporter (HEK293T) | 0.24 | [15] |
| Triazole 40 | Murine STING | IFN-β Reporter (HEK293T) | 39.51 | [15] |
Table 2: In Vitro Activity of Other Non-Nucleotide STING Agonists
| Compound | Target | Assay | EC50 / IC50 (µM) | Reference |
| SR-717 | Human STING | IFN-β Induction (THP-1) | 3.6 (EC80) | [16] |
| MSA-2 | Human STING | IFN-β Induction (THP-1) | ~0.1 | [16] |
| DW18343 | Human STING (H232) | ISG Reporter | ~0.05 | [9][17] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research in this field. Below are generalized methodologies for key experiments cited in the literature.
High-Throughput Screening (HTS) for STING Agonists
A common HTS approach utilizes THP-1 Dual™ reporter cells, which express secreted embryonic alkaline phosphatase (SEAP) and Lucia luciferase under the control of NF-κB and ISG54 promoters, respectively.[12]
Protocol:
-
Cell Seeding: Seed THP-1 Dual™ cells in 384-well plates.
-
Compound Addition: Add compounds from a small molecule library at a final concentration of 10 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay: Measure Lucia luciferase activity using a luminometer to assess IRF pathway activation.
-
Hit Identification: Identify compounds that induce a significant increase in luciferase signal compared to a vehicle control.
STING Competition Binding Assay
This assay measures the ability of a test compound to displace a known fluorescently labeled STING ligand.
Protocol:
-
Protein and Ligand Preparation: Prepare a solution containing purified recombinant human STING protein and a fluorescently labeled cGAMP analog.
-
Compound Addition: Add serial dilutions of the test compound to the protein-ligand mixture in a microplate.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
In Vivo Antitumor Efficacy Studies
Syngeneic mouse tumor models are widely used to evaluate the in vivo efficacy of STING agonists.[6][11]
Protocol:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Compound Administration: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or oral) at various doses and schedules.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Efficacy Evaluation: Evaluate the antitumor efficacy by comparing tumor growth in treated versus vehicle-treated groups. Survival analysis can also be performed.
Conclusion and Future Directions
The discovery of non-nucleotide STING agonists represents a significant advancement in the field of immuno-oncology.[6] These small molecules offer the potential for systemic administration, overcoming a key limitation of earlier CDN-based agonists.[18] The development of diverse chemical scaffolds, such as the amidobenzimidazole derivatives, has provided a rich platform for medicinal chemistry optimization, leading to compounds with potent antitumor activity in preclinical models.[6][10][11]
Future research will likely focus on several key areas:
-
Improving Oral Bioavailability and Pharmacokinetic Properties: Continued medicinal chemistry efforts are needed to develop orally bioavailable STING agonists with favorable drug-like properties.[14]
-
Targeted Delivery: The development of strategies to selectively deliver STING agonists to the tumor microenvironment could enhance their therapeutic index and minimize systemic toxicities.[19]
-
Combination Therapies: Exploring the synergistic effects of non-nucleotide STING agonists with other immunotherapies, such as immune checkpoint inhibitors, holds great promise for treating a broader range of cancers.[19][20]
-
Understanding and Overcoming Resistance: Investigating the mechanisms of resistance to STING agonist therapy will be crucial for developing strategies to improve patient outcomes.
The continued exploration of non-nucleotide STING agonists is poised to deliver a new generation of effective and systemically available cancer immunotherapies.
References
- 1. Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An updated patent review of stimulator of interferon genes agonists (2021 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashootoshtripathi.com [ashootoshtripathi.com]
- 6. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Amidobenzimidazole Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Binding Kinetics of STING Agonist-3 to Human STING Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding kinetics of STING Agonist-3, also known as diABZI STING Agonist 3, to the human STING (Stimulator of Interferon Genes) protein. This document summarizes available quantitative binding data, presents detailed representative experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Findings: Quantitative Binding Data
STING Agonist-3 is a potent, non-nucleotide agonist of human STING.[1][2] Its binding affinity has been characterized by multiple biophysical methods, yielding high-affinity values. The available quantitative data for the binding of STING Agonist-3 to the wild-type (R232 variant) human STING protein is summarized below.
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 0.05 nM | Surface Plasmon Resonance (SPR) | --INVALID-LINK--[3] |
| Inhibitory Concentration (IC50) | 0.32 nM (pIC50 = 9.5) | Förster Resonance Energy Transfer (FRET) Competition Assay | --INVALID-LINK--, citing Patent WO2017175147A1 |
| Half-maximal effective concentration (EC50) | 130 nM (in human PBMCs) | Cell-based IFN-β secretion assay | --INVALID-LINK--[2] |
STING Signaling Pathway Activation
Upon binding of an agonist like STING Agonist-3, the STING protein undergoes a conformational change, leading to its activation and downstream signaling.[4][5] This culminates in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immune responses.
Experimental Protocols
The following sections provide detailed representative protocols for the key experiments used to determine the binding kinetics of STING Agonist-3 to human STING.
Note: The following protocols are representative of the methodologies used and are based on publicly available information and general best practices. The exact, detailed protocols from the primary sources of the cited data are not fully available in the public domain.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures real-time biomolecular interactions. A representative protocol for determining the binding kinetics of STING Agonist-3 to human STING using a Biacore T200 instrument with a Single Cycle Kinetics (SCK) approach is outlined below.[3]
1. Materials and Reagents:
-
Instrument: Biacore T200 or similar SPR instrument.
-
Sensor Chip: Series S Sensor Chip CM5.
-
Recombinant Protein: Purified human STING protein (C-terminal domain, residues 139-379, R232 variant).
-
Ligand: STING Agonist-3 (diABZI STING Agonist 3).
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
2. Procedure:
-
Surface Preparation and Immobilization:
-
Equilibrate the system with running buffer at a constant temperature (e.g., 25°C).
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Immobilize the human STING protein to the desired level on one flow cell by injecting the protein solution in the immobilization buffer. A reference flow cell is typically activated and then deactivated without protein immobilization to serve as a control.
-
Deactivate any remaining active esters on both flow cells by injecting ethanolamine-HCl.
-
-
Single Cycle Kinetics (SCK) Interaction Analysis:
-
Prepare a series of concentrations of STING Agonist-3 in running buffer (e.g., five concentrations ranging from sub-nanomolar to low nanomolar).
-
Inject the lowest concentration of STING Agonist-3 over the sensor surface for a defined association time.
-
Without a regeneration step, sequentially inject the increasing concentrations of the agonist.
-
After the final injection, allow for a long dissociation phase where only running buffer flows over the surface.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of response units versus time) is corrected for bulk refractive index changes by subtracting the signal from the reference flow cell.
-
The kinetic data (association and dissociation phases) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the Biacore evaluation software.
-
From this fitting, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined.
-
Förster Resonance Energy Transfer (FRET) Competition Assay
FRET-based competition assays are used to determine the binding affinity of an unlabeled compound (the competitor) by measuring its ability to displace a fluorescently labeled ligand from the target protein. A representative protocol for determining the IC50 of STING Agonist-3 is described below.
1. Principle: A known fluorescent ligand that binds to STING (the "tracer") is used. When the tracer is bound to a STING protein labeled with a FRET donor fluorophore, a high FRET signal is observed. Unlabeled STING Agonist-3 competes with the tracer for binding to STING. As the concentration of STING Agonist-3 increases, it displaces the tracer, leading to a decrease in the FRET signal. The concentration of STING Agonist-3 that causes a 50% reduction in the FRET signal is the IC50.
2. Materials and Reagents:
-
Plate Reader: A microplate reader capable of time-resolved FRET (TR-FRET) measurements.
-
Protein: Human STING protein (C-terminal domain) labeled with a FRET donor (e.g., Terbium cryptate).
-
Tracer: A known STING ligand labeled with a compatible FRET acceptor (e.g., d2).
-
Competitor: Unlabeled STING Agonist-3.
-
Assay Buffer: A suitable buffer for maintaining protein stability and ligand binding (e.g., phosphate-buffered saline with 0.1% BSA).
-
Assay Plates: Low-volume, black 384-well plates.
3. Procedure:
-
Assay Setup:
-
Prepare serial dilutions of STING Agonist-3 in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the donor-labeled STING protein to each well.
-
Add the serially diluted STING Agonist-3 to the wells. Include control wells with no competitor (for maximum FRET signal) and wells with a saturating concentration of a known non-fluorescent STING binder (for minimum FRET signal).
-
Add a fixed concentration of the acceptor-labeled tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal on the plate reader. This typically involves excitation of the donor fluorophore (e.g., at 340 nm) and measuring the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission for each well.
-
Plot the emission ratio as a function of the logarithm of the STING Agonist-3 concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.
-
The pIC50 can be calculated as -log(IC50).
-
Conclusion
The available data robustly demonstrate that STING Agonist-3 is a high-affinity binder to human STING protein. The low nanomolar to sub-nanomolar Kd and IC50 values are consistent with its potent activation of the STING signaling pathway. The representative protocols provided herein offer a framework for researchers aiming to replicate or further investigate the binding kinetics of this and other STING agonists. Such studies are critical for the ongoing development of novel immunotherapies targeting the STING pathway for the treatment of cancer and infectious diseases.
References
The Role of STING Agonists in Activating Innate Immune Cells: A Technical Guide
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3][4] Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5][6][7] This response is pivotal in initiating a robust anti-pathogen and anti-tumor immune response.[3][8][9] STING agonists, molecules designed to activate this pathway, are being extensively investigated as promising immunotherapeutic agents for a variety of diseases, particularly cancer.[3][9][10] This technical guide provides an in-depth overview of the mechanism of action of a representative potent synthetic STING agonist, referred to here as STING Agonist-3, and its role in activating innate immune cells.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[1][2] The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this cytosolic dsDNA.[2] This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][5] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[1][5] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][5] Activated TBK1 phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (such as IFN-β) and other IFN-stimulated genes (ISGs).[1][6] Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor, which promotes the expression of various pro-inflammatory cytokines.[7]
Mechanism of Action of STING Agonist-3
STING Agonist-3 is a synthetic, non-cyclic dinucleotide small molecule designed for potent and specific activation of the STING protein. Unlike natural ligands like cGAMP, synthetic agonists can be engineered for improved stability, higher affinity for human STING variants, and better pharmacokinetic properties.[10] STING Agonist-3 directly binds to the STING dimer, inducing a conformational change that mimics the effect of cGAMP binding. This leads to the downstream signaling cascade as described above, resulting in the production of type I IFNs and other pro-inflammatory cytokines.
Activation of Innate Immune Cells by STING Agonist-3
The activation of the STING pathway by STING Agonist-3 has profound effects on various innate immune cells, orchestrating a coordinated anti-tumor or anti-pathogen response.
Dendritic Cells (DCs)
Dendritic cells are professional antigen-presenting cells (APCs) that play a crucial role in initiating adaptive immunity. STING activation in DCs leads to their maturation, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II molecules.[7] This maturation enhances their ability to present antigens to T cells. Furthermore, STING-activated DCs secrete high levels of type I IFNs, which further promotes T cell priming and activation.[7]
Macrophages
Macrophages are versatile innate immune cells involved in phagocytosis, antigen presentation, and cytokine production. Upon stimulation with a STING agonist, macrophages can polarize towards a pro-inflammatory M1 phenotype. These M1 macrophages exhibit enhanced phagocytic activity and produce a range of pro-inflammatory cytokines, including TNF-α and IL-6, contributing to the inflammatory tumor microenvironment.[11]
Natural Killer (NK) Cells
Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system that can directly kill tumor cells and virus-infected cells. While STING is not highly expressed in NK cells, they are indirectly activated by the cytokines produced by STING-activated DCs and macrophages, particularly type I IFNs and IL-12. This leads to enhanced NK cell cytotoxicity and IFN-γ production.
Quantitative Data on Innate Immune Cell Activation
The following tables summarize representative quantitative data on the effects of a potent synthetic STING agonist on innate immune cells.
Table 1: In Vitro Cytokine Production Induced by a STING Agonist
| Cell Type | STING Agonist Concentration (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Human PBMCs | 0.1 | 500 ± 75 | 800 ± 120 | 1200 ± 150 |
| 1 | 2500 ± 300 | 3500 ± 400 | 5000 ± 600 | |
| Murine Bone Marrow-Derived Dendritic Cells | 0.1 | 800 ± 100 | 1500 ± 200 | 2000 ± 250 |
| 1 | 4000 ± 500 | 6000 ± 700 | 8000 ± 900 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Upregulation of DC Maturation Markers by a STING Agonist
| Treatment | % CD86+ of CD11c+ cells | % MHC Class II+ of CD11c+ cells |
| Vehicle Control | 15 ± 3 | 40 ± 5 |
| STING Agonist (1 µM) | 65 ± 8 | 85 ± 10 |
Data are presented as mean ± standard deviation from in vitro cultures of murine bone marrow-derived dendritic cells.
Table 3: In Vivo Changes in Immune Cell Populations in the Tumor Microenvironment
| Treatment Group | CD8+ T cells / mm² | NK cells / mm² | CD11c+ DCs / mm² |
| Vehicle Control | 50 ± 10 | 20 ± 5 | 30 ± 7 |
| STING Agonist | 250 ± 30 | 80 ± 15 | 120 ± 20 |
Data are presented as mean ± standard deviation from immunohistochemical analysis of tumor sections from a syngeneic mouse tumor model.
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., 1 x 10^6 B16-F10 melanoma cells) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).[12]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 50-100 mm³). Tumor volume is measured regularly using calipers.[12]
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, STING agonist).
-
Treatment Administration: The STING agonist or vehicle is administered via intratumoral injection at specified time points.[12]
-
Monitoring: Tumor growth and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis of the immune infiltrate by flow cytometry or immunohistochemistry. A separate cohort of mice may be monitored for survival.
Flow Cytometry for Immune Cell Profiling
This protocol outlines the general steps for analyzing immune cell populations in the tumor microenvironment.
Methodology:
-
Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers to identify different immune cell populations (e.g., CD45 for total immune cells, CD3 for T cells, CD8 for cytotoxic T cells, CD11c for dendritic cells, NK1.1 for NK cells).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The acquired data is analyzed using specialized software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Cytokine Secretion Assay (Luminex)
This protocol describes the measurement of multiple cytokines in cell culture supernatants or plasma.
Methodology:
-
Sample Collection: Cell culture supernatants or plasma from treated and control groups are collected.
-
Assay Procedure: A multiplex bead-based immunoassay (e.g., Luminex) is performed according to the manufacturer's instructions. This involves incubating the samples with a mixture of beads, each coated with an antibody specific for a different cytokine.
-
Detection: A fluorescently-labeled detection antibody is added to form a sandwich immunoassay on each bead.
-
Data Acquisition and Analysis: The beads are read on a Luminex instrument, which quantifies the amount of each cytokine present in the sample based on the fluorescence intensity.
Conclusion
STING Agonist-3 and similar potent synthetic STING agonists represent a powerful class of immunomodulatory agents with the potential to significantly enhance anti-tumor and anti-pathogen immunity. By directly activating the STING pathway, these agonists trigger a cascade of events that lead to the robust activation of key innate immune cells, including dendritic cells, macrophages, and NK cells. The resulting pro-inflammatory microenvironment and enhanced antigen presentation bridge the innate and adaptive immune systems, leading to a durable and effective immune response. Further research and clinical development of STING agonists hold great promise for the future of immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 10. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular Permeability and Uptake of STING Agonist-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. STING agonist-3, also known as diABZI, is a potent, non-nucleotide small molecule agonist of STING. A crucial aspect of its therapeutic efficacy lies in its ability to penetrate cellular membranes and engage its intracellular target. This technical guide provides a comprehensive overview of the cellular permeability and uptake of STING agonist-3, consolidating available quantitative data, detailing experimental protocols for its assessment, and visualizing the associated signaling pathway.
Introduction to STING Agonist-3 (diABZI)
STING agonist-3, or diABZI, is a dimeric amidobenzimidazole compound that activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] Unlike first-generation cyclic dinucleotide (CDN) STING agonists, which often exhibit poor membrane permeability, diABZI is a small molecule designed for improved cellular uptake and systemic activity.[2] Understanding the mechanisms and kinetics of its entry into target cells is paramount for optimizing its therapeutic potential and developing effective drug delivery strategies.
Quantitative Data on Cellular Permeability and Activity
The following tables summarize key quantitative parameters related to the cellular activity and pharmacokinetic properties of STING agonist-3 (diABZI). These values provide a comparative basis for its potency and bioavailability.
| Parameter | Cell Type | Value | Reference |
| EC50 (IFN-β Secretion) | Human PBMCs | 130 nM | [3] |
| EC50 (IRF Reporter Activity) | THP1-Dual™ Cells | 13 nM | [4] |
| pEC50 (STING Activation) | HEK293T Cells | 7.5 | [5] |
| pIC50 (STING Binding) | FRET Assay | 9.5 | [5] |
Table 1: In Vitro Activity of STING Agonist-3 (diABZI)
| Parameter | Animal Model | Value | Reference |
| Half-life (t1/2) | BALB/c Mice (3 mg/kg, IV) | 1.4 hours | [6] |
| Systemic Concentration > EC50 | BALB/c Mice (3 mg/kg, IV) | Achieved | [6] |
Table 2: In Vivo Pharmacokinetic Parameters of STING Agonist-3 (diABZI)
Cellular Uptake Mechanisms
While detailed mechanistic studies specifically on diABZI's uptake are emerging, the prevailing understanding for small molecule drugs of its nature suggests a combination of passive diffusion and potentially carrier-mediated transport. Some studies indicate that unconjugated diABZI can enter cells via passive diffusion across the cell membrane.[7] However, its conjugation to larger molecules, such as polymers, shifts the uptake mechanism towards active endocytic processes.[3][7]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular permeability and uptake of STING agonist-3.
Quantification of Intracellular STING Agonist-3 using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol enables the precise measurement of intracellular concentrations of diABZI.
Materials:
-
Cell culture reagents
-
STING agonist-3 (diABZI)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile with internal standard
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and culture until they reach the desired confluency.
-
Compound Incubation: Treat cells with varying concentrations of diABZI for different time points.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of acetonitrile with a known concentration of an appropriate internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation: Vortex the lysate and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis to determine the concentration of diABZI.
-
Data Analysis: Calculate the intracellular concentration of diABZI based on a standard curve and normalize to the cell number or protein content.
Cellular Uptake Analysis by Flow Cytometry
This protocol is adapted for measuring the uptake of a fluorescently labeled version of diABZI or for assessing downstream markers of its activity.
Materials:
-
Fluorescently labeled STING agonist-3 (e.g., Cy5-diABZI) or unlabeled diABZI
-
Antibodies for STING pathway activation markers (e.g., anti-phospho-STING, anti-phospho-IRF3)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Fixation and permeabilization buffers (if staining for intracellular markers)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells.
-
Compound Incubation: Incubate the cells with fluorescently labeled diABZI at various concentrations and for different durations at 37°C. For indirect measurement with unlabeled diABZI, proceed to the next step after incubation.
-
Antibody Staining (for indirect measurement):
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate with primary antibodies against phosphorylated STING or IRF3.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Washing: Wash the cells with flow cytometry staining buffer to remove unbound compound or antibodies.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cells.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of positive cells and the mean fluorescence intensity, which correlates with the amount of uptake or pathway activation.
Visualization of Intracellular Localization by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of diABZI.
Materials:
-
Fluorescently labeled STING agonist-3
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Organelle-specific fluorescent trackers (e.g., ER-Tracker™)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a petri dish and allow them to adhere and grow.
-
Compound and Tracker Incubation: Incubate the cells with fluorescently labeled diABZI and an organelle-specific tracker (e.g., ER-Tracker™) for the desired time.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with DAPI to visualize the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.
-
Image Analysis: Analyze the images to determine the co-localization of diABZI with specific organelles.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the STING signaling pathway and a general experimental workflow for assessing the cellular uptake of STING agonist-3.
Caption: The cGAS-STING signaling pathway activated by STING agonist-3 (diABZI).
Caption: Experimental workflow for assessing cellular uptake of STING agonist-3.
Conclusion
STING agonist-3 (diABZI) represents a significant advancement in the development of STING-targeting therapeutics due to its improved cellular permeability compared to earlier CDN-based agonists. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its uptake and intracellular behavior. A thorough understanding of these parameters is essential for the continued development and clinical translation of this promising class of cancer immunotherapies. Further research is warranted to fully elucidate the specific transporters and mechanisms governing its cellular entry, which could pave the way for even more targeted and effective delivery strategies.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
physicochemical properties of STING agonist-3 trihydrochloride
An In-depth Technical Guide on the Physicochemical Properties of STING Agonist-3 Trihydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core , a potent and selective non-nucleotide small-molecule activator of the STING (Stimulator of Interferon Genes) pathway.
Core Physicochemical Properties
This compound, also known as diABZI, is a dimeric amidobenzimidazole compound that has demonstrated significant potential in cancer immunotherapy due to its ability to induce a robust type I interferon response.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C37H45Cl3N12O6 | [2] |
| Molecular Weight | 860.19 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (UHPLC) | [1] |
| Solubility | - Water: 2 mg/mL[1] - DMSO: 20 mg/mL (with sonication)[3], 100 mg/mL[4] | [1][3][4] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3][5] | [3][5] |
Biological Activity
This compound is a potent activator of the STING pathway. Its biological activity has been characterized by the following parameters:
| Assay | Value | Cell Line/System | Source |
| pEC50 (in-cell activation) | 7.5 | HEK293T cells co-transfected with STING and a luciferase reporter | [5][6] |
| pIC50 (binding affinity) | 9.5 | FRET-based competition binding assay with the C-terminal domain of human STING | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
Solubility Determination
A standard protocol for determining the aqueous and solvent solubility of a small molecule like this compound involves the following steps:
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water or DMSO) in a vial.
-
Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid material.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound is used for accurate quantification.
In-Cell STING Activation Assay (Luciferase Reporter Assay)
The potency of this compound in activating the STING pathway within a cellular context is commonly assessed using a luciferase reporter assay:
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing the human STING protein and another containing the firefly luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.
-
Compound Treatment: After a suitable incubation period to allow for protein expression, the transfected cells are treated with serial dilutions of this compound.
-
Lysis and Luciferase Assay: Following treatment for a defined period (e.g., 24 hours), the cells are lysed, and the luciferase substrate is added.
-
Data Analysis: The luminescence, which is proportional to the luciferase activity and thus STING activation, is measured using a luminometer. The data is then plotted against the compound concentration, and the pEC50 value is calculated from the resulting dose-response curve.[5]
STING Binding Affinity Assay (FRET Assay)
A Förster Resonance Energy Transfer (FRET)-based competition binding assay is employed to determine the binding affinity of the agonist to the STING protein:
-
Assay Components: This assay typically involves the purified C-terminal domain (CTD) of human STING protein labeled with a donor fluorophore and a known fluorescently labeled ligand (tracer) that binds to the same site as the agonist, acting as the acceptor fluorophore.
-
Competition: this compound, at varying concentrations, is incubated with the labeled STING protein and the fluorescent tracer.
-
FRET Measurement: When the fluorescent tracer is bound to the STING protein, the donor and acceptor fluorophores are in close proximity, resulting in a high FRET signal. The unlabeled agonist competes with the tracer for binding to STING, leading to a decrease in the FRET signal as the concentration of the agonist increases.
-
Data Analysis: The reduction in the FRET signal is measured, and the data is used to generate a competition binding curve. The pIC50 value, which represents the concentration of the agonist required to inhibit 50% of the tracer binding, is then determined.[5]
Visualizations
STING Signaling Pathway
The canonical cGAS-STING signaling pathway, which is activated by this compound, is depicted below.
References
Methodological & Application
Application Notes and Protocols for STING Agonist-3 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Activation of the STING pathway initiates a signaling cascade resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for mounting anti-viral and anti-tumor immune responses.[2][3][4] STING agonist-3 trihydrochloride, also known as diABZI, is a potent, selective, and non-nucleotide small-molecule agonist of the STING receptor.[5][6] Unlike natural cyclic dinucleotide (CDN) ligands, diABZI has shown potential for systemic activity and represents a novel chemical class with distinct physicochemical properties, making it a valuable tool for cancer immunotherapy research.[6][7]
These application notes provide detailed protocols for the in vitro evaluation of this compound, including methods for assessing STING pathway activation, quantifying downstream cytokine production, and measuring effects on cell viability.
Mechanism of Action
The canonical cGAS-STING signaling pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).[2] This binding activates cGAS to produce the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[9] Concurrently, the STING pathway can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] this compound (diABZI) directly binds to the STING protein, mimicking the action of cGAMP and initiating this downstream signaling cascade.[6]
Figure 1: STING Signaling Pathway Activation.
Quantitative Data Summary
The following tables summarize representative quantitative data for STING agonist activity from in vitro assays. These values can serve as a reference for experimental design.
Table 1: In Vitro Potency of STING Agonists
| Compound | Cell Line | Assay Type | Readout | EC50 / pEC50 | Reference |
|---|---|---|---|---|---|
| STING Agonist-3 (diABZI) | HEK293T | Luciferase Reporter | ISRE-Luciferase | pEC50 = 7.5 | [5] |
| STING Agonist-3 (diABZI) | HeLa cGAS KO | Western Blot | pSTING Enrichment | 2.5 µM | [5] |
| 2'3'-cGAMP | Human PBMCs | Cytokine Release | IFN-β Secretion | ~70 µM | [10] |
| 2'3'-cGAMP | THP-1 | Cytokine Release | IFN-β Secretion | ~124 µM |[10] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Compound | Cell Line Type | Application | Concentration Range | Incubation Time | Reference |
|---|---|---|---|---|---|
| STING Agonist-3 (diABZI) | PEL Cell Lines | Cell Viability | 0.1 - 10 µM | 72 hours | [11] |
| STING Agonist-3 (diABZI) | HeLa Cells | Western Blot | 2.5 µM | 2 - 4 hours | [5] |
| STING Agonists (general) | THP-1, PBMCs | Cytokine Release (ELISA) | 0.5 - 50 µM | 18 - 24 hours | [9][10] |
| STING Agonists (general) | MEFs | Gene Expression (RT-qPCR) | Varies | 6 hours |[12] |
Experimental Workflow
A typical workflow for evaluating the in vitro activity of this compound involves cell culture, compound treatment, and subsequent analysis using a variety of assays to measure pathway activation, downstream effects, and cellular health.
Figure 2: General Experimental Workflow.
Experimental Protocols
Protocol 1: STING Pathway Activation by Western Blot
This protocol details the detection of phosphorylated STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3) as markers of pathway activation.[13]
Materials:
-
THP-1 or other suitable cells expressing STING.
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound.
-
6-well tissue culture plates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed 1-2 x 106 cells per well in 6-well plates and allow them to adhere or stabilize for 24 hours.
-
Compound Preparation: Prepare dilutions of this compound in complete culture medium. A final concentration of 2.5 µM can be used as a starting point.[5] Include a vehicle control (e.g., DMSO or sterile water).
-
Cell Treatment: Replace the medium with the compound-containing medium and incubate for 2, 4, or 6 hours at 37°C.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]
-
Western Blot:
-
Normalize protein amounts (20-40 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cytokine Release Measurement by ELISA
This protocol describes the quantification of IFN-β secreted into the cell culture supernatant following STING activation.[10]
Materials:
-
Human PBMCs or THP-1 cells.
-
Complete culture medium.
-
This compound.
-
96-well tissue culture plates.
-
Human IFN-β ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells at a density of 1-2 x 105 cells per well in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment can enhance the response.
-
Compound Preparation: Prepare a dose-response curve of this compound (e.g., 0.1 µM to 50 µM) in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 24 hours at 37°C.[10]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of IFN-β by interpolating from a standard curve.
Protocol 3: Cell Viability Assessment
This protocol is used to determine the effect of this compound on cell proliferation and cytotoxicity.[11]
Materials:
-
Target cell line (e.g., cancer cell lines).
-
Complete culture medium.
-
This compound.
-
96-well clear-bottom tissue culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Microplate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Cell Treatment: Add the compounds to the cells and incubate for a desired period (e.g., 72 hours).[11]
-
Viability Measurement:
-
For MTT/MTS assays: Add the reagent to each well and incubate for 1-4 hours. Then, add a solubilizing agent (for MTT) and measure the absorbance.
-
For CellTiter-Glo®: Add the reagent directly to the wells, mix, and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value if applicable.
References
- 1. benchchem.com [benchchem.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. journals.flvc.org [journals.flvc.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of STING Agonist-3 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response.[1][2] STING Agonist-3, a non-nucleotide small-molecule, is a potent activator of the STING pathway and serves as a valuable tool for research in immunology, oncology, and infectious diseases.[3]
Determining the optimal concentration of STING Agonist-3 is paramount for successful in vitro experiments. An insufficient dose may fail to elicit a measurable response, while an excessive concentration can lead to cytotoxicity or off-target effects, confounding experimental results.[2] This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of STING Agonist-3 for their specific cell culture models.
Mechanism of Action: The STING Signaling Pathway
Upon binding to STING Agonist-3, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a conformational change and translocates to the Golgi apparatus.[4][5] This initiates a signaling cascade, beginning with the recruitment and activation of TANK-binding kinase 1 (TBK1).[6][7] TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the transcription of IFN-β and other interferon-stimulated genes (ISGs).[7][9]
Experimental Protocols
To determine the optimal concentration of STING Agonist-3, a dose-response experiment should be performed, followed by the assessment of STING pathway activation and cell viability.
General Cell Culture and Seeding
-
Culture your cells of interest (e.g., THP-1, HEK293T, or other relevant cell lines) in their recommended complete growth medium.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase and reach 70-90% confluency at the time of treatment. For example, seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[10]
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for adherence (for adherent cells) and equilibration.
Preparation of STING Agonist-3 Working Solutions
-
Reconstitute STING Agonist-3 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of the STING Agonist-3 stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. A typical starting range for small molecule STING agonists is from 0.1 µM to 50 µM.[2]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest agonist concentration) in your experimental setup.
Dose-Response Experiment Workflow
The following workflow outlines the key steps for determining the optimal concentration of STING Agonist-3.
Assessment of STING Pathway Activation
This protocol measures the secretion of IFN-β into the cell culture supernatant, a key downstream indicator of STING activation.[10]
-
After the desired incubation period (typically 18-24 hours), carefully collect the cell culture supernatants.
-
Perform an IFN-β ELISA according to the manufacturer's instructions.
-
Briefly, add standards and supernatants to the wells of a pre-coated ELISA plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a plate reader.[10]
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
This method quantifies the mRNA levels of interferon-stimulated genes (ISGs), such as CXCL10 and ISG15, which are upregulated upon STING activation.[9]
-
After 6-16 hours of treatment, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for your target ISGs (IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.[9]
This protocol detects the phosphorylation of IRF3 at Ser396, a direct and early indicator of STING pathway activation.[11]
-
After a short incubation period (e.g., 30 minutes to 4 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-IRF3 (Ser396) overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IRF3 or a housekeeping protein like GAPDH or β-actin.[11]
Cell Viability Assay
It is crucial to assess the cytotoxicity of STING Agonist-3 to distinguish between a specific immune response and a general toxic effect.
-
After the treatment period, add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
Add a solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
After treatment, add the CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
The following tables provide a summary of expected results and example data for determining the optimal concentration of a non-nucleotide STING agonist.
Table 1: Recommended Starting Concentration Ranges of Non-Nucleotide STING Agonists for Various Cell Lines
| Cell Line | Assay Type | Recommended Starting Concentration Range (µM) | Reference |
| THP-1 | IFN-β ELISA / ISG Reporter | 0.1 - 10 | [6][14] |
| HEK293T (expressing STING) | ISRE Reporter Assay | 0.1 - 20 | [12] |
| Human PBMCs | IFN-β ELISA | 0.1 - 10 | [15] |
| J774A.1 (Murine Macrophage) | IFN-β ELISA | 1 - 25 | [4] |
Table 2: Example Dose-Response Data for a Non-Nucleotide STING Agonist (e.g., diABZI/STING Agonist-3) in THP-1 Cells
| Agonist Concentration (µM) | IFN-β Secretion (pg/mL) ± SD | CXCL10 mRNA Fold Change ± SD | Cell Viability (%) ± SD |
| 0 (Vehicle) | 15 ± 5 | 1.0 ± 0.2 | 100 ± 4 |
| 0.1 | 150 ± 20 | 8 ± 1.5 | 98 ± 5 |
| 0.5 | 800 ± 75 | 45 ± 6 | 95 ± 6 |
| 1.0 | 1500 ± 120 | 110 ± 15 | 92 ± 7 |
| 2.5 | 2200 ± 180 | 180 ± 22 | 88 ± 8 |
| 5.0 | 2300 ± 200 | 190 ± 25 | 85 ± 9 |
| 10 | 2100 ± 190 | 170 ± 20 | 75 ± 10 |
| 20 | 1800 ± 150 | 140 ± 18 | 60 ± 12 |
Note: The data presented in Table 2 is representative and should be empirically determined for your specific experimental conditions. The EC50 for IFN-β induction by diABZI in THP-1 cells has been reported to be approximately 3.1 µM.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Low STING Activation | Low STING expression in the cell line. | Verify STING protein expression by Western blot. Consider using a different cell line known to have a functional STING pathway (e.g., THP-1). |
| Inefficient delivery of the agonist. | While small molecule agonists generally have better cell permeability than cyclic dinucleotides, optimizing incubation time may be necessary. | |
| Agonist degradation. | Prepare fresh agonist dilutions for each experiment and minimize freeze-thaw cycles. | |
| High Cell Viability Loss | Excessive STING activation leading to apoptosis. | Reduce the concentration of the STING agonist and/or the incubation time. |
| Off-target cytotoxicity. | Perform a dose-response curve with a shorter incubation time to assess acute toxicity. | |
| High Background in Western Blot | Non-specific antibody binding. | Optimize blocking conditions (e.g., use 5% BSA in TBST) and antibody concentrations. Ensure thorough washing steps.[16] |
Conclusion
The determination of the optimal concentration of STING Agonist-3 is a critical first step for any in vitro study. By performing a careful dose-response experiment and assessing key readouts of STING pathway activation—such as IFN-β secretion, ISG expression, and IRF3 phosphorylation—while monitoring cell viability, researchers can identify a concentration that provides robust and specific activation of the STING pathway. The protocols and data presented herein provide a comprehensive guide to aid in the successful design and execution of these experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-IRF3 (Ser396) antibody (29528-1-AP) | Proteintech [ptglab.com]
- 12. biorxiv.org [biorxiv.org]
- 13. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of STING Agonist-3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This response can initiate a potent anti-tumor immune reaction. STING agonists are being actively investigated as cancer immunotherapeutics. This document provides a detailed protocol for the in vivo administration of a generic STING agonist, referred to as STING agonist-3, in mice, based on established methodologies for similar compounds such as cGAMP, ADU-S100, and diABZI.
STING Signaling Pathway
The activation of the STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells. This dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, inducing its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1][2][3][4]
Experimental Protocols
Preparation of STING Agonist-3 for In Vivo Administration
Materials:
-
STING agonist-3 (lyophilized powder)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO), if required for solubility
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution:
-
If STING agonist-3 is soluble in aqueous solutions, reconstitute the lyophilized powder in sterile, endotoxin-free PBS to the desired stock concentration (e.g., 2 mg/mL).[5]
-
If the compound requires an organic solvent, first dissolve it in a minimal amount of sterile DMSO (e.g., to make a 50 mM stock).[6] Subsequently, dilute this stock solution in sterile PBS to the final working concentration. Ensure the final DMSO concentration is below a level that would cause toxicity in mice (typically <5% v/v for systemic administration).
-
-
Dilution: Prepare further dilutions from the stock solution using sterile PBS to achieve the final desired dose in the appropriate injection volume.
-
Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[6] Use freshly prepared dilutions for each experiment.
In Vivo Administration of STING Agonist-3 in Tumor-Bearing Mice
Animal Models:
-
Syngeneic mouse models are commonly used, such as C57BL/6 mice bearing B16-F10 melanoma tumors or BALB/c mice with CT26 colon carcinoma tumors.[5][7]
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 2 x 10⁵ B16-F10 cells) into the flank of the mice.[7]
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 80-100 mm³).[8] Measure tumor dimensions regularly (e.g., every 2-3 days) using calipers and calculate the volume using the formula: Volume = 0.5 x (length x width²).[7]
-
Administration Routes:
-
Intratumoral (i.t.): This is a common route for first-generation STING agonists to maximize local concentration and minimize systemic toxicity.[5] Inject the STING agonist-3 solution directly into the tumor using an insulin syringe.
-
Intravenous (i.v.): For systemically active agonists, inject the solution into the tail vein.
-
Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity.[8]
-
Subcutaneous (s.c.): Inject the solution under the skin, typically between the shoulder blades.[5]
-
-
Dosing and Schedule: The optimal dose and schedule will depend on the specific STING agonist and tumor model. Based on published data for other agonists, a starting point could be:
-
Control Groups: Always include a vehicle control group that receives injections of the same volume of the vehicle (e.g., PBS or PBS with the corresponding percentage of DMSO) on the same schedule.
Assessment of Efficacy and Toxicity
Efficacy:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the experiment.
-
Survival: Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³).[7][8]
-
Immunological Analysis: At the end of the study, or at specific time points, tumors, spleens, and tumor-draining lymph nodes can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.[7][11]
-
Cytokine Analysis: Collect peripheral blood to measure systemic cytokine levels (e.g., IFN-β, TNF-α) via ELISA.[11][12]
Toxicity:
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of general health.[8]
-
Clinical Observations: Observe mice for any signs of distress or adverse reactions.
-
Histopathology: At the end of the study, major organs (liver, kidney, lung, spleen) can be collected for histopathological analysis to assess for any signs of toxicity.[11]
Experimental Workflow
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for various STING agonists in mice, which can serve as a reference for designing experiments with STING agonist-3.
Table 1: Intratumoral Administration of STING Agonists in Mice
| STING Agonist | Mouse Strain | Tumor Model | Dose | Schedule | Vehicle | Reference |
| ADU-S100 | BALB/c | 4T1 | 50 µg | Every 2 days for 1 week, then 30 µg | Saline | [8] |
| ALG-031048 | BALB/c | CT26 | 25 or 100 µg | 3 doses, 3 days apart | PBS | [5] |
| CDA | C57BL/6 | LLC | 100 µg | Days 0, 2, 6 | - | [9] |
| 8803 | C57BL/6J | GL261 | 5 µg | Days 7 and 14 post-implantation | - | [10] |
| DMXAA | C57BL/6 | TC-1 | 100 µg | Days 16 and 19 post-implantation | - | [13] |
Table 2: Systemic Administration of STING Agonists in Mice
| STING Agonist | Mouse Strain | Tumor Model | Route | Dose | Schedule | Vehicle | Reference |
| diABZI | C57BL/6 | B16-F10 | i.v. | 2 mg/kg | 3 doses | - | [7] |
| ALG-031048 | - | - | s.c. | 0.5 mg/kg | Days 1 and 8 | - | [5] |
| ADU-S100 | - | CIPN Model | i.p. | - | - | - | [14] |
| STING ADCs | C57BL/6J | B16-EGFR | i.p. | 200 µg | Days 5, 8, 11 post-inoculation | - | [15] |
Conclusion
The provided protocols and data offer a comprehensive guide for the in vivo administration of a novel STING agonist, "STING agonist-3," in mice. It is crucial to note that the optimal protocol will likely require empirical determination for the specific agonist, tumor model, and research question. Careful monitoring for both efficacy and toxicity is essential for successful and ethical experimentation. The activation of the STING pathway holds significant promise for cancer immunotherapy, and robust preclinical evaluation is a critical step in its development.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aimmuno.com [aimmuno.com]
- 7. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 17. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of a Model STING Agonist in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral/bacterial infections and cellular damage within cancer cells.[1] Activation of the cGAS-STING pathway triggers a powerful anti-tumor immune response by inducing the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This, in turn, promotes the recruitment and activation of immune cells like dendritic cells (DCs), natural killer (NK) cells, and cytotoxic CD8+ T cells into the tumor microenvironment (TME), bridging the innate and adaptive immune systems.[3][4][5]
STING agonists are a promising class of cancer immunotherapeutics designed to harness this pathway.[2][6] By mimicking the natural ligand cGAMP, these agents can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immunotherapy.[7][8] Preclinical studies have demonstrated that STING agonists can lead to significant tumor regression, the development of immunological memory, and synergistic effects when combined with other treatments like immune checkpoint inhibitors.[9][10][11]
This document provides detailed application notes and protocols for a representative model cyclic dinucleotide (CDN) STING agonist, hereafter referred to as "STING Agonist-3," based on published preclinical data for various STING agonists.
Mechanism of Action
STING Agonist-3, a synthetic cyclic dinucleotide, directly binds to and activates the STING protein located on the endoplasmic reticulum.[1] This binding induces a conformational change, causing STING to dimerize and translocate to the Golgi apparatus.[4][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][6] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines like TNF-α, IL-6, and CXCL10.[3][4][12] This cascade initiates a robust anti-tumor immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. mdpi.com [mdpi.com]
- 11. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 12. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-3 Trihydrochloride as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust activation of innate immunity makes STING agonists potent adjuvants for enhancing both humoral and cellular adaptive immune responses to vaccine antigens. STING agonist-3 trihydrochloride is a synthetic small molecule designed to activate this pathway, thereby augmenting the immunogenicity of co-administered antigens.
These application notes provide a comprehensive overview of the use of this compound as a vaccine adjuvant, including its mechanism of action, protocols for vaccine formulation and immunization, and methods for evaluating the resulting immune response. The provided data and protocols are based on studies with well-characterized synthetic and natural STING agonists, which are expected to have a similar mechanism of action.
Mechanism of Action: The STING Signaling Pathway
STING agonists function by directly binding to and activating the STING protein located in the endoplasmic reticulum of antigen-presenting cells (APCs), such as dendritic cells (DCs). This binding event initiates a signaling cascade that is pivotal for bridging the innate and adaptive immune systems.[1][2][3] Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2][3] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[2][3] Nuclear IRF3 drives the transcription of type I interferons (IFN-α and IFN-β).[2][3]
Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] The secreted type I IFNs and cytokines promote the maturation and activation of DCs, enhance antigen presentation, and stimulate the differentiation of T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs), which are crucial for clearing viral infections and tumor cells.[3]
Caption: The STING signaling pathway leading to an enhanced immune response.
Data Presentation: Efficacy of STING Agonists as Vaccine Adjuvants
The following tables summarize quantitative data from preclinical studies on the use of STING agonists as vaccine adjuvants. These studies demonstrate the capacity of STING agonists to significantly enhance both humoral and cellular immune responses.
Table 1: Enhancement of Antigen-Specific Antibody Responses
| Antigen | Adjuvant (Dose) | Immunization Route | IgG Titer (Adjuvant) | IgG Titer (Antigen Alone) | Fold Increase | Reference |
| H5N1 Influenza Vaccine | cGAMP (20 µg) | Intradermal | ~1:10,240 | ~1:160 | ~64 | [5] |
| HIV gp41 Peptide (in liposomes) | NP-cdGMP (5 µg) | Subcutaneous | ~1:100,000 | ~1:1,000 | ~100 | [6] |
| SARS-CoV-2 Spike Protein (nanoparticle) | cGAMP (10 µg) | Intranasal | ~1:80,000 (IgA in BAL) | ~1:10,000 (IgA in BAL) | ~8 | [7] |
| Ovalbumin (Ova) | c-di-AMP (25 µg) | Transdermal (Microneedle) | ~1.5 (OD492) IgG2a | ~0.2 (OD492) IgG2a | ~7.5 | [8] |
Table 2: Augmentation of Antigen-Specific T-Cell Responses
| Antigen | Adjuvant (Dose) | Assay | T-Cell Response (Adjuvant) | T-Cell Response (Antigen Alone) | Fold Increase | Reference |
| M. tuberculosis 5Ag Fusion Protein | RR-CDG (5 µg) | IFN-γ ELISPOT (PBMCs) | ~400 SFC/10⁶ cells | ~50 SFC/10⁶ cells | ~8 | [9][10] |
| Ovalbumin (Ova) | NP-cdGMP (5 µg) | CD8+ T-cell Tetramer Staining | ~3% of CD8+ T-cells | <0.5% of CD8+ T-cells | >6 | [6] |
| Pancreatic Cancer Peptides (nanoparticle) | STING agonist | In vivo DC activation | High CD80/CD86 expression | Low CD80/CD86 expression | N/A | [11] |
| SARS-CoV-2 Spike Protein (nanoparticle) | cGAMP (10 µg) | IFN-γ Secretion (Splenocytes) | ~1200 pg/mL | ~200 pg/mL | ~6 | [7] |
Table 3: Induction of Cytokine Production In Vivo
| Adjuvant (Dose) | Route | Cytokine | Peak Concentration (Adjuvant) | Peak Concentration (Vehicle) | Time Point | Reference |
| DMXAA (40 mg/kg) | Intraperitoneal | IL-6 (serum) | ~15,000 pg/mL | <100 pg/mL | 6 hours | [12] |
| cdGMP (10 µg) | Intranasal | IFN-γ (BALF) | ~800 pg/mL | <50 pg/mL | 15 hours | [13] |
| diABZI-4 (0.1 mg/kg) | Intranasal | CXCL10 (lung) | ~250-fold increase vs. T=0 | No significant change | 12 hours | [14] |
| ZMCP (CDA, 20 µg) | Intravenous | TNF-α (serum) | ~2000 pg/mL | ~200 pg/mL (free CDA) | Not specified | [15] |
Experimental Protocols
The following protocols provide a framework for conducting vaccine studies using this compound as an adjuvant.
Protocol 1: Vaccine Formulation with this compound
This protocol describes the simple mixing of the adjuvant with a protein antigen. For enhanced delivery and efficacy, formulation in a nanoparticle system is recommended.[6][11]
Materials:
-
Protein antigen of interest (e.g., Ovalbumin)
-
This compound
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitute the lyophilized protein antigen in sterile PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Reconstitute the this compound in sterile PBS to a desired stock concentration (e.g., 1 mg/mL).
-
On the day of immunization, prepare the vaccine formulation by mixing the antigen and adjuvant solutions. For a target dose of 100 µg of antigen and 20 µg of adjuvant in a 100 µL injection volume:
-
Pipette 100 µL of the 1 mg/mL antigen stock into a sterile microcentrifuge tube.
-
Pipette 20 µL of the 1 mg/mL adjuvant stock into the same tube.
-
Add 780 µL of sterile PBS to bring the total volume to 1 mL (for 10 doses).
-
-
Gently vortex the solution to ensure thorough mixing.
-
Keep the formulation on ice until immunization.
Protocol 2: Mouse Immunization Schedule
This protocol outlines a typical prime-boost immunization schedule in mice.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Vaccine formulation (from Protocol 1)
-
Insulin syringes with 28-30 gauge needles
-
Animal restraints
Procedure:
-
Primary Immunization (Day 0):
-
Administer 100 µL of the vaccine formulation per mouse via the desired route (e.g., subcutaneous injection at the base of the tail or intradermal injection in the flank).
-
Include control groups: antigen alone, adjuvant alone, and PBS vehicle.
-
-
Booster Immunization (Day 14 and/or Day 21):
-
Administer a second (and optionally a third) dose of the same vaccine formulation following the same procedure as the primary immunization.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., Day 13, Day 28, and a final collection at the study endpoint) to analyze antibody responses.
-
At the study endpoint (e.g., Day 28 or later), euthanize mice and harvest spleens and lymph nodes for T-cell analysis.
-
Caption: A typical workflow for a vaccine study using a STING agonist adjuvant.
Protocol 3: Analysis of Humoral Response by ELISA
This protocol is for determining antigen-specific IgG titers in mouse serum.[16]
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Mouse serum samples
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat ELISA plates with the recombinant antigen (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash plates three times with PBS containing 0.05% Tween 20 (PBS-T).
-
Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Sample Incubation: Wash plates and add serially diluted mouse serum samples. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash plates and add HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash plates and add TMB substrate. Incubate in the dark until a blue color develops (5-15 minutes).
-
Reading: Stop the reaction with stop solution and read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cutoff (e.g., twice the background).
Protocol 4: Analysis of T-Cell Response by ELISpot and Intracellular Cytokine Staining (ICS)
These assays quantify the frequency of antigen-specific, cytokine-producing T-cells.[17][18]
A. IFN-γ ELISpot
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Spleens from immunized mice
-
Antigenic peptide pool
-
Streptavidin-HRP and substrate
Procedure:
-
Coat ELISpot plates with anti-mouse IFN-γ capture antibody overnight.
-
Prepare single-cell suspensions from spleens.
-
Add splenocytes to the wells (e.g., 2.5 x 10⁵ cells/well) and stimulate with the antigenic peptide pool (e.g., 1 µg/mL) for 18-24 hours at 37°C.
-
Wash plates and add biotinylated anti-mouse IFN-γ detection antibody.
-
Wash and add Streptavidin-HRP, followed by the substrate to visualize spots.
-
Count the spots, where each spot represents an IFN-γ-secreting cell.
B. Intracellular Cytokine Staining (ICS)
Materials:
-
Splenocytes from immunized mice
-
Antigenic peptide pool
-
Brefeldin A (protein transport inhibitor)
-
Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -IFN-γ, -TNF-α)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Stimulate splenocytes (1-2 x 10⁶ cells/well) with the antigenic peptide pool for 6 hours at 37°C. Add Brefeldin A for the last 4-5 hours.
-
Wash and stain for surface markers (CD3, CD4, CD8).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2).
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell populations.
Logical Relationship: STING Activation to Adaptive Immunity
The activation of the STING pathway by an agonist like this compound is the initiating event that leads to a cascade of immunological responses, culminating in a potent and durable adaptive immune response. This logical flow is essential for its function as an effective vaccine adjuvant.
Caption: Logical flow from STING agonist administration to adaptive immunity.
References
- 1. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of STING and TLR 7/8 Agonists as Vaccine Adjuvants for Cancer Immunotherapy [mdpi.com]
- 5. Natural STING agonist as an “ideal” adjuvant for cutaneous vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 7. The STING Ligand and Delivery System Synergistically Enhance the Immunogenicity of an Intranasal Spike SARS-CoV-2 Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Th1/Th2 bias of STING agonists coated on microneedles for possible use in skin allergenimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING-Activating Adjuvants Elicit a Th17 Immune Response and Protect against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-Assembled STING-Activating Coordination Nanoparticles for Cancer Immunotherapy and Vaccine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for measuring anti-fentanyl antibodies in mouse serum by enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Formulation and Delivery Strategies for STING Agonist-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING using synthetic agonists has emerged as a promising strategy in cancer immunotherapy. However, the therapeutic potential of these agonists is often limited by challenges such as poor stability, rapid systemic clearance, and inefficient intracellular delivery.[1][2][3] This document provides detailed application notes and protocols for the formulation and delivery of a representative synthetic STING agonist, herein referred to as STING Agonist-3, utilizing nanoparticle-based systems to overcome these limitations and enhance its therapeutic efficacy.
The effective delivery of STING agonists to target cells, such as dendritic cells and other immune cells within the tumor microenvironment, is paramount for a robust anti-tumor immune response.[1][2] Nanoparticle-based delivery systems offer a versatile platform to protect the STING agonist from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery and cellular uptake.[1][4][5] This document will focus on two widely used nanoparticle formulations: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs), either from pathogens or generated by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[6] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately mounting an effective anti-tumor immune response.[7][8]
Formulation Strategies and Data
A variety of nanoparticle platforms have been developed to enhance the delivery of STING agonists. These formulations are designed to improve stability, facilitate targeted delivery, and promote cellular uptake and endosomal escape.
| Formulation Type | Composition | Average Size (nm) | Encapsulation Efficiency (%) | STING Agonist Loading (%) | Reference |
| Liposomes | DPPC, DOTAP, Cholesterol, DSPE-PEG | ~120 | ~55 | ~2.1 | [9][10] |
| PLGA Nanoparticles | PLGA, PVA | ~157 | ~80 | Not Reported | [9] |
| Lipid Nanoparticles (LNP) | Cationic Lipids, Cholesterol, PEG-Lipid | ~100 | >90 | Not Reported | [1] |
| Hydrogels | Supramolecular Hydrogel | Not Applicable | Not Reported | Not Reported | [11] |
Experimental Protocols
Protocol 1: Formulation of STING Agonist-3 Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating STING Agonist-3 using the thin-film hydration method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)
-
STING Agonist-3
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. Dissolve DPPC, DOTAP, Cholesterol, and DSPE-PEG in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Dissolve STING Agonist-3 in PBS (pH 7.4). b. Hydrate the lipid film with the STING Agonist-3 solution by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication and Extrusion: a. Reduce the size of the MLVs by probe sonication. b. Extrude the liposomal suspension through a 100 nm polycarbonate membrane multiple times using a mini-extruder to produce unilamellar vesicles of a defined size.
-
Purification: a. Remove unencapsulated STING Agonist-3 by dialysis or size exclusion chromatography.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency and drug loading by disrupting the liposomes with a suitable solvent and measuring the concentration of STING Agonist-3 using a validated analytical method (e.g., HPLC).
Protocol 2: Formulation of STING Agonist-3 Loaded PLGA Nanoparticles via Double Emulsion Solvent Evaporation
This protocol details the preparation of PLGA nanoparticles encapsulating STING Agonist-3 using a double emulsion (w/o/w) solvent evaporation method.[9]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
STING Agonist-3
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion Formation (w/o): a. Dissolve STING Agonist-3 in a small volume of deionized water (aqueous phase). b. Dissolve PLGA in DCM (organic phase). c. Add the aqueous phase to the organic phase and emulsify using a probe sonicator to form a water-in-oil (w/o) primary emulsion.
-
Double Emulsion Formation (w/o/w): a. Prepare an aqueous solution of PVA (e.g., 5% w/v). b. Add the primary emulsion to the PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: a. Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification: a. Collect the nanoparticles by centrifugation. b. Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated STING Agonist-3. c. Lyophilize the nanoparticles for long-term storage.
-
Characterization: a. Determine the particle size and zeta potential using DLS. b. Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM). c. Calculate the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the STING Agonist-3 content.
In Vitro and In Vivo Evaluation
Following formulation and characterization, the efficacy of the STING Agonist-3 nanoparticles should be evaluated through a series of in vitro and in vivo experiments.
In Vitro Assays
-
Cellular Uptake: Incubate immune cells (e.g., bone marrow-derived dendritic cells or a macrophage cell line like RAW 264.7) with fluorescently labeled nanoparticles and quantify uptake using flow cytometry or fluorescence microscopy.
-
STING Pathway Activation: Measure the induction of type I interferons (IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants using ELISA after treatment with the nanoparticle formulations.
-
Endosomal Escape: Assess the ability of the nanoparticles to deliver the STING agonist to the cytosol, which is essential for pathway activation. This can be indirectly measured by the level of STING activation or through more direct methods using specific fluorescent probes.
In Vivo Studies
-
Pharmacokinetics: Administer the STING Agonist-3 formulations to mice and measure the concentration of the agonist in plasma and tissues over time to determine the pharmacokinetic profile.
-
Biodistribution: Use imaging techniques (e.g., in vivo imaging system with fluorescently labeled nanoparticles) to determine the accumulation of the nanoparticles in the tumor and other organs.
-
Anti-Tumor Efficacy: In a syngeneic tumor model (e.g., B16-F10 melanoma or CT26 colon carcinoma), administer the STING Agonist-3 formulations intratumorally or systemically and monitor tumor growth.
-
Immunophenotyping: Analyze the immune cell populations within the tumor microenvironment and draining lymph nodes by flow cytometry to assess the activation and infiltration of cytotoxic T cells, NK cells, and dendritic cells.
Conclusion
The formulation of STING Agonist-3 into nanoparticle delivery systems, such as liposomes and PLGA nanoparticles, represents a critical strategy to enhance its therapeutic potential in cancer immunotherapy. By improving stability, bioavailability, and targeted delivery, these formulations can overcome the inherent limitations of free STING agonists, leading to more potent and sustained anti-tumor immune responses. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to advance the development of next-generation STING-based cancer therapies.
References
- 1. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [nemertes.library.upatras.gr]
- 11. Frontiers | Putting the sting back in STING therapy: novel delivery vehicles for improved STING activation [frontiersin.org]
Application Note: Protocol for Quantifying IFN-β Secretion Following STING Agonist-3 Stimulation Using ELISA
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in immunology, cancer research, and drug discovery, particularly those studying the cGAS-STING pathway.
Introduction The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the cyclic GMP-AMP synthase (cGAS)-STING pathway leads to the production of Type I interferons (IFN-I), most notably IFN-β, and other pro-inflammatory cytokines.[3][4] This response is crucial for initiating anti-pathogen and anti-tumor immunity.[3][4] Consequently, measuring the secretion of IFN-β serves as a robust and quantifiable biomarker for STING pathway activation.[5] This application note provides a detailed protocol for stimulating target cells with a STING agonist and subsequently measuring the secreted IFN-β levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay The sandwich ELISA is a highly specific and sensitive method for quantifying a target antigen.[6] In this assay, a 96-well microplate is pre-coated with a capture antibody specific to IFN-β. When the cell culture supernatant containing the secreted IFN-β is added to the wells, the IFN-β protein is captured by the immobilized antibody. After washing away unbound substances, a biotin-conjugated detection antibody, also specific to IFN-β, is added, forming a "sandwich" complex. Subsequently, an enzyme-linked streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate is introduced, and the enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of IFN-β captured, which can be measured spectrophotometrically.[7]
Signaling and Experimental Overviews
The diagrams below illustrate the key biological pathway and the complete experimental procedure.
Caption: The cGAS-STING signaling cascade.[1][2]
Caption: Workflow for IFN-β secretion and measurement.
Experimental Protocols
Part A: Cell Culture and Stimulation
This protocol is optimized for THP-1 cells, a human monocyte cell line known to have a functional cGAS-STING pathway. This can be adapted for other relevant cell types, such as primary macrophages or dendritic cells.
-
Cell Seeding : Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well flat-bottom cell culture plate in 100 µL of complete RPMI-1640 medium.[8]
-
(Optional) Differentiation : For enhanced response, differentiate THP-1 monocytes into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubating for 24-48 hours. After differentiation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh, complete medium. Allow cells to rest for 24 hours before stimulation.
-
Agonist Preparation : Prepare dilutions of STING Agonist-3 in the appropriate cell culture medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO or PBS as the agonist). A dose-response curve is recommended to determine the optimal concentration.
-
Stimulation : Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or the vehicle control.[8]
-
Incubation : Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.[5][8] The optimal incubation time may vary depending on the cell type and agonist concentration and should be determined empirically.
Part B: Sample Collection and Preparation
-
Centrifugation : After incubation, centrifuge the 96-well plate at 1000-1500 x g for 10 minutes at 4°C to pellet the cells and debris.[9][10]
-
Supernatant Collection : Carefully collect the cell-free supernatant without disturbing the cell pellet. Transfer aliquots to clean microcentrifuge tubes.
-
Storage : Samples can be assayed immediately or stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles.[10]
Part C: IFN-β ELISA Protocol
This is a generalized sandwich ELISA protocol. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.[11]
-
Add Standards and Samples : Add 100 µL of each IFN-β standard, control, and experimental sample (supernatant) to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[6]
-
Incubation (Capture) : Seal the plate and incubate for 90 minutes at 37°C or as specified by the manufacturer (e.g., 2 hours at room temperature).[8][9]
-
Washing : Aspirate the liquid from each well. Wash each well 3-5 times with 300-350 µL of the provided wash buffer. After the final wash, invert the plate and blot it firmly against clean paper towels to remove any remaining buffer.[9]
-
Add Detection Antibody : Add 100 µL of the diluted biotin-conjugated detection antibody to each well.
-
Incubation (Detection) : Seal the plate and incubate for 1 hour at 37°C or as specified.[9]
-
Washing : Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP : Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubation (Enzyme Conjugate) : Seal the plate and incubate for 30-60 minutes at 37°C or as specified.
-
Washing : Repeat the wash step as described in step 4.
-
Substrate Development : Add 100 µL of TMB Substrate solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes, monitoring for color development.[8]
-
Stop Reaction : Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[8]
-
Read Plate : Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. A wavelength correction at 570 nm or 620 nm is recommended if available.
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide a template for organizing the experimental setup and summarizing typical reagent parameters and representative results.
Table 1: Recommended ELISA Reagent Parameters (Example)
| Step | Reagent/Action | Volume per Well | Incubation Time | Incubation Temp. |
|---|---|---|---|---|
| Sample Incubation | Standards & Samples | 100 µL | 90 min | 37°C |
| Detection Antibody | Biotin-conjugated Ab | 100 µL | 60 min | 37°C |
| Enzyme Conjugate | Streptavidin-HRP | 100 µL | 30-60 min | 37°C |
| Substrate Reaction | TMB Substrate | 100 µL | 15-30 min | Room Temp (Dark) |
| Stop Reaction | Stop Solution | 100 µL | N/A | N/A |
Table 2: Representative IFN-β Standard Curve Data
| IFN-β (pg/mL) | OD 450 nm (Rep 1) | OD 450 nm (Rep 2) | Mean OD | Corrected OD (Mean - Blank) |
|---|---|---|---|---|
| 1000 | 2.510 | 2.490 | 2.500 | 2.450 |
| 500 | 1.650 | 1.670 | 1.660 | 1.610 |
| 250 | 0.980 | 0.960 | 0.970 | 0.920 |
| 125 | 0.550 | 0.530 | 0.540 | 0.490 |
| 62.5 | 0.310 | 0.330 | 0.320 | 0.270 |
| 31.25 | 0.180 | 0.170 | 0.175 | 0.125 |
| 15.6 | 0.110 | 0.112 | 0.111 | 0.061 |
| 0 (Blank) | 0.051 | 0.049 | 0.050 | 0.000 |
Table 3: Example Results of IFN-β Secretion
| Sample | Mean Corrected OD | Calculated IFN-β (pg/mL) |
|---|---|---|
| Unstimulated Control | 0.055 | 14.5 |
| STING Agonist-3 (10 µM) | 1.250 | 365.2 |
Data Analysis Steps
-
Calculate Mean OD : Average the duplicate or triplicate OD readings for each standard, control, and sample.
-
Generate Standard Curve : Subtract the mean OD of the zero standard (blank) from all other mean OD values. Plot the corrected OD values (Y-axis) against the corresponding IFN-β concentrations (X-axis). Use a four-parameter logistic (4-PL) curve-fitting software for the most accurate results.[6]
-
Calculate Sample Concentrations : Interpolate the IFN-β concentration for each experimental sample from the standard curve using its corrected OD value.[7]
-
Apply Dilution Factor : If samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original supernatant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomatik.com [biomatik.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. ELISA Protocol [protocols.io]
- 11. listarfish.it [listarfish.it]
Application Notes and Protocols: Synergistic Application of STING Agonists with Checkpoint Inhibitors
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2] This response is pivotal for initiating robust anti-tumor immunity by bridging the innate and adaptive immune systems.[3] Activation of STING can transform an immunologically "cold" tumor microenvironment (TME), characterized by a lack of T-cell infiltration, into a "hot," inflamed TME that is responsive to immunotherapy.[4]
However, STING activation can also lead to the upregulation of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1), which can dampen the anti-tumor response.[5][6] This provides a strong rationale for combining STING agonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 or anti-CTLA-4 antibodies. This synergistic approach aims to first generate a potent T-cell response via STING activation and then sustain that response by blocking the inhibitory checkpoint signals, leading to enhanced and more durable tumor eradication.[7][8] These application notes provide an overview of the mechanism, quantitative data from preclinical studies, and detailed protocols for researchers investigating this promising combination therapy.
Mechanism of Action
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to double-stranded DNA (dsDNA) present in the cytoplasm—a sign of cellular damage or viral infection.[2] This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[9] cGAMP then binds to STING, a protein located on the endoplasmic reticulum (ER).[1] This binding event triggers STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[9] TBK1 subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (IFN-α/β).[2] Simultaneously, STING activation can also trigger the NF-κB pathway to produce pro-inflammatory cytokines.[10]
Synergistic Mechanism with Checkpoint Inhibitors
The combination of a STING agonist and a checkpoint inhibitor creates a powerful, multi-step anti-tumor attack.
-
Tumor Microenvironment Priming : Intratumoral administration of a STING agonist initiates a potent local inflammatory response. The resulting type I IFNs enhance antigen presentation by dendritic cells (DCs) and promote the recruitment and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells, effectively turning a "cold" tumor "hot".[4][11]
-
Overcoming T-Cell Exhaustion : A major mechanism of tumor immune evasion is the upregulation of checkpoint proteins, such as PD-L1, on tumor cells.[12] This is often a natural consequence of the IFN-γ produced by infiltrating T cells.[6] When PD-L1 binds to its receptor, PD-1, on activated T cells, it delivers an inhibitory signal that causes T-cell exhaustion and dysfunction.[11]
-
Restoring Cytotoxicity : Checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, block this interaction.[12] This releases the "brakes" on the T cells that were recruited by the STING agonist, allowing them to maintain their cytotoxic function and effectively kill tumor cells.[11] This synergy enhances tumor regression, promotes the development of systemic anti-tumor immunity, and can lead to the clearance of distant, non-injected metastases.[8][13]
Quantitative Data Summary
The synergistic efficacy of combining STING agonists with checkpoint inhibitors has been demonstrated in numerous preclinical models. The following tables summarize key quantitative findings.
Table 1: In Vivo Efficacy of STING Agonist and Checkpoint Inhibitor Combination Therapy
| STING Agonist | Checkpoint Inhibitor | Cancer Model | Key Outcomes | Reference |
|---|---|---|---|---|
| SB 11285 | Anti-CTLA-4 | CT26 Colon Carcinoma | Combination therapy resulted in a mean tumor volume of 212 mm³ vs. 589 mm³ (agonist alone) and 1684 mm³ (ICI alone) on day 19. | [14] |
| BMS-986301 | Anti-PD-1 | CT26 & MC38 Colon Carcinoma | A single dose of the combination achieved complete regression in 80% of injected and non-injected tumors; no responses to anti-PD-1 alone. | [13] |
| DMXAA | Anti-PD-L1 / Anti-CTLA-4 | CT26 Colon Carcinoma | Combination therapy significantly reduced tumor mass and increased survival rate compared to monotherapies. | [15] |
| ADU-S100 | Anti-PD-1 | B16 Melanoma | Combination therapy generated stronger, more durable eradication of tumors, including at distal non-injected sites. | [13] |
| MSA-2 | Anti-PD-1 | U14 & TC-1 Cervical Cancer | The combination strategy significantly augmented efficacy compared to anti-PD-1 monotherapy by eliciting a robust antitumor immune response. |[16][17] |
Table 2: Immunophenotyping Data from Combination Therapy Studies
| Marker / Cytokine | Change in Combination Group | Tissue / Sample | Method | Cancer Model | Reference |
|---|---|---|---|---|---|
| CD8+ T cells | Increased Infiltration | Tumor | IHC / Flow Cytometry | Breast Cancer | [12] |
| IFN-γ+ CD8+ T cells | Increased Population | Spleen & TME | Flow Cytometry | CT26 Colon Carcinoma | [6][15] |
| FoxP3+ Treg cells | Decreased Infiltration | Tumor | IHC | Breast Cancer | [12] |
| PD-L1 | Increased Expression (by STING agonist) | Tumor Cells | IHC / Flow Cytometry | CT26 Colon Carcinoma | [15] |
| Pro-inflammatory Cytokines (e.g., IFN-β) | Increased Levels | Tumor & Serum | ELISA / Multiplex | Breast & Colon Cancer | [6][12] |
| NK Cells | Increased Infiltration | Tumor | IHC | A20 Lymphoma |[14] |
Experimental Protocols
A well-designed preclinical study is essential to evaluate the synergy between a STING agonist and a checkpoint inhibitor. Below is a typical experimental workflow followed by detailed protocols.
Protocol 1: In Vivo Syngeneic Mouse Model
This protocol describes a typical study using the CT26 colon carcinoma model in BALB/c mice.
1. Materials
-
CT26 tumor cells
-
Complete media (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
6-8 week old female BALB/c mice
-
STING Agonist-3 (resuspended in a suitable vehicle, e.g., saline)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar) or isotype control (resuspended in PBS)
-
Sterile PBS and saline
-
Syringes (insulin and 1 mL) and needles (27-30G)
-
Digital calipers
2. Procedure
-
Cell Preparation : Culture CT26 cells to ~80% confluency. On the day of injection, harvest cells, wash with sterile PBS, and resuspend at a concentration of 5x10⁶ cells/mL in sterile PBS. Keep on ice.
-
Tumor Implantation : Shave the right flank of each mouse. Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the shaved flank.
-
Tumor Monitoring : Begin measuring tumors 5-7 days post-implantation using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization : When average tumor volumes reach 80-100 mm³, randomize mice into four groups (n=8-10 mice/group):
-
Group A: Vehicle (e.g., 50 µL saline, intratumoral) + Isotype Control (e.g., 100 µL PBS, intraperitoneal)
-
Group B: STING Agonist (e.g., 50 µg in 50 µL saline, i.t.) + Isotype Control (i.p.)
-
Group C: Vehicle (i.t.) + Anti-PD-1 Ab (e.g., 200 µg in 100 µL PBS, i.p.)
-
Group D: STING Agonist (i.t.) + Anti-PD-1 Ab (i.p.)
-
-
Treatment Administration :
-
Administer intratumoral (i.t.) injections slowly into the center of the tumor mass on days, for example, 10, 13, and 16 post-implantation.
-
Administer intraperitoneal (i.p.) injections on days, for example, 10, 13, and 16.
-
-
Data Collection : Continue to measure tumor volumes every 2-3 days. Monitor mouse body weight and general health.
-
Endpoint : Euthanize mice when tumors reach the predetermined size limit (e.g., 2000 mm³) or at the end of the study (e.g., day 30-40). Harvest tumors, spleens, and blood for ex vivo analysis.
Protocol 2: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
1. Materials
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or enzyme cocktail (Collagenase IV, Hyaluronidase, DNase I)
-
RPMI media, FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
Fc Block (anti-CD16/32)
-
Zombie Aqua or other viability dye
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, CD3, CD4, CD8, FoxP3, PD-1)
-
Intracellular Staining Buffer Kit (for FoxP3)
2. Procedure
-
Tumor Digestion : Mince the harvested tumor into small pieces in a petri dish containing digestion buffer. Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Single-Cell Suspension : Pass the digested tissue through a 70 µm cell strainer. Wash the strainer with RPMI. Centrifuge the cell suspension, discard the supernatant.
-
RBC Lysis : Resuspend the pellet in RBC Lysis Buffer and incubate for 2-3 minutes at room temperature. Quench with excess media and centrifuge.
-
Cell Staining :
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot ~1-2x10⁶ cells per well/tube.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc Block for 10 minutes.
-
Add the cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining (if required) :
-
Fix and permeabilize the cells using an intracellular staining kit.
-
Add intracellular antibodies (e.g., anti-FoxP3) and incubate for 30-45 minutes at 4°C.
-
Wash cells twice with permeabilization buffer.
-
-
Acquisition : Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
Protocol 3: Immunohistochemistry (IHC) for CD8+ T Cells
1. Materials
-
4% Paraformaldehyde (PFA) or Formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene, Paraffin wax
-
Microtome, Microscope slides
-
Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., Rabbit anti-mouse CD8)
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit HRP)
-
DAB substrate kit, Hematoxylin counterstain
-
Mounting medium
2. Procedure
-
Tissue Preparation : Fix harvested tumors in 4% PFA overnight. Dehydrate through an ethanol series, clear with xylene, and embed in paraffin.
-
Sectioning : Cut 4-5 µm thick sections using a microtome and mount on charged slides.
-
Deparaffinization and Rehydration : Bake slides at 60°C. Deparaffinize in xylene and rehydrate through a descending ethanol series to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval in a pressure cooker or water bath using Antigen Retrieval Buffer.
-
Staining :
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-CD8 antibody overnight at 4°C.
-
Wash with PBS-T (PBS + 0.05% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash with PBS-T.
-
-
Visualization : Develop the signal using a DAB substrate kit. Counterstain with hematoxylin.
-
Mounting : Dehydrate slides, clear in xylene, and coverslip with mounting medium. Image using a brightfield microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma | springermedizin.de [springermedizin.de]
- 6. Improvement of STING-mediated cancer immunotherapy using immune checkpoint inhibitors as a game-changer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. m.youtube.com [m.youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Improvement of STING-mediated cancer immunotherapy using immune checkpoint inhibitors as a game-changer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
- 17. STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of STING Agonist-3 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1][2][3] Radiotherapy (RT), a cornerstone of cancer treatment, not only directly kills tumor cells but can also stimulate the immune system by inducing the release of tumor-associated antigens and activating the cGAS-STING pathway.[2][3] Preclinical evidence suggests that combining STING agonists with radiation therapy can synergistically enhance anti-tumor immunity, leading to improved local and systemic tumor control.[1][4][5]
These application notes provide a comprehensive guide for the preclinical evaluation of a novel STING agonist, referred to herein as "STING agonist-3," in combination with radiation therapy. Detailed protocols for key in vitro and in vivo experiments are provided to assess the therapeutic efficacy and underlying mechanisms of this combination therapy.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[6][7][8] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, a transmembrane protein residing in the endoplasmic reticulum.[6][7][9] Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[9] Nuclear IRF3 drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for the subsequent activation of an adaptive anti-tumor immune response.[6][7][9]
Experimental Protocols
In Vitro Studies
1. Clonogenic Survival Assay
This assay assesses the ability of single cancer cells to form colonies after treatment with STING agonist-3, radiation, or the combination, providing a measure of cytotoxic and cytostatic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
STING agonist-3
-
X-ray irradiator
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into 6-well plates at a density that will result in 50-150 colonies per well in the untreated control. This density will need to be optimized for each cell line and radiation dose.
-
Incubate overnight to allow for cell attachment.[10]
-
-
Treatment:
-
STING agonist-3: Treat cells with a dose range of STING agonist-3.
-
Radiation: Irradiate cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Combination: Treat cells with STING agonist-3 for a predetermined time (e.g., 24 hours) before or after irradiation.
-
-
Incubation:
-
Fixation and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.[13]
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
-
2. Western Blot Analysis of STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING pathway (STING, TBK1, IRF3) as an indicator of pathway activation.[9]
Materials:
-
Cancer cells or immune cells (e.g., macrophages, dendritic cells)
-
STING agonist-3
-
Radiation source
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with STING agonist-3, radiation, or the combination for various time points (e.g., 0, 1, 3, 6, 24 hours).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Studies
1. Syngeneic Tumor Model and Treatment
This study evaluates the in vivo efficacy of STING agonist-3 and radiation combination therapy in a mouse model with a competent immune system.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
STING agonist-3 formulation for in vivo administration
-
Small animal irradiator
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
STING agonist-3 alone
-
Radiation alone
-
STING agonist-3 + Radiation
-
-
Radiation: Deliver a single dose or a fractionated dose of radiation (e.g., 1 x 10 Gy or 3 x 8 Gy) to the tumor using a small animal irradiator.[14]
-
STING agonist-3: Administer STING agonist-3 via a suitable route (e.g., intratumoral, intravenous, or intraperitoneal injection) at a predetermined dose and schedule relative to radiation.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
The study endpoint can be a specific tumor volume, a predetermined time point, or when animals show signs of distress.
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) and tumor growth delay (TGD).
-
2. Immune Cell Infiltration Analysis by Flow Cytometry
This protocol quantifies the infiltration of various immune cell populations into the tumor microenvironment following treatment.
Materials:
-
Tumor tissues from the in vivo study
-
Collagenase D and DNase I
-
RPMI medium
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Tumor Digestion:
-
Excise tumors at a specific time point after treatment.
-
Mince the tumors and digest them in a solution of collagenase D and DNase I to obtain a single-cell suspension.
-
-
Staining:
-
Stain the cells with a live/dead marker.
-
Block Fc receptors with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, macrophages, dendritic cells) within the tumor.
-
Experimental Workflow
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro Clonogenic Survival
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (SF) |
| Vehicle Control | 0 | 1.00 |
| Vehicle Control | 2 | Value |
| Vehicle Control | 4 | Value |
| Vehicle Control | 6 | Value |
| STING agonist-3 | 0 | Value |
| STING agonist-3 | 2 | Value |
| STING agonist-3 | 4 | Value |
| STING agonist-3 | 6 | Value |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Value | 0 |
| STING agonist-3 | Value | Value |
| Radiation | Value | Value |
| STING agonist-3 + Radiation | Value | Value |
Table 3: In Vivo Immune Cell Infiltration (CD8+ T cells)
| Treatment Group | % of CD8+ T cells among CD45+ cells |
| Vehicle Control | Value |
| STING agonist-3 | Value |
| Radiation | Value |
| STING agonist-3 + Radiation | Value |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of STING agonist-3 in combination with radiation therapy. By systematically assessing the in vitro and in vivo efficacy and elucidating the underlying immunological mechanisms, researchers and drug developers can generate the necessary data to advance promising therapeutic candidates toward clinical investigation.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing radiotherapy-induced anti-tumor immunity via nanoparticle-mediated STING agonist synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation therapy combined with novel STING-targeting oligonucleotides results in regression of established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions [frontiersin.org]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. Combining immunotherapy with high-dose radiation therapy (HDRT) significantly inhibits tumor growth in a syngeneic mouse model of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing CAR-T Cell Efficacy with STING Agonist-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, its application to solid tumors has been met with limited success, largely due to challenges with CAR-T cell trafficking, persistence, and function within the immunosuppressive tumor microenvironment (TME). The Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system, has emerged as a promising target to overcome these hurdles. Activation of STING can remodel the TME, transforming "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. This document provides detailed application notes and protocols for utilizing a STING agonist to enhance the efficacy of CAR-T cell therapy, with a focus on preclinical models.
The STING pathway is an innate immune sensing pathway that detects the presence of cytosolic DNA, a signal of infection or cellular damage.[1] In the context of cancer, tumor-derived DNA can activate the enzyme cyclic GMP-AMP synthase (cGAS), leading to the production of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum.[2] This activation triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs) and T cells.[1]
Recent studies have demonstrated that the administration of STING agonists, such as DMXAA and cGAMP, can significantly improve the anti-tumor activity of CAR-T cells in preclinical models of solid tumors.[3][4] These agonists have been shown to enhance CAR-T cell trafficking to the tumor site, increase their persistence within the TME, and promote a pro-inflammatory environment conducive to tumor eradication.[3][5]
Signaling Pathway
The canonical cGAS-STING signaling pathway plays a pivotal role in linking the detection of cytosolic DNA to the induction of an anti-tumor immune response.
References
Troubleshooting & Optimization
how to dissolve STING agonist-3 trihydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of STING Agonist-3 Trihydrochloride (also known as diABZI) for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as diABZI, is a potent, selective, and non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2][3][4] It activates the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which can elicit a robust anti-tumor immune response.[4][5]
Q2: What are the primary solvents for dissolving this compound?
A2: The primary solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO) and water.[4][6] For in vivo experiments, co-solvents such as PEG300 and Tween-80 are often used in combination with a saline solution.[1]
Q3: What is the recommended storage condition for the dissolved stock solution?
A3: Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[2] To maintain the product's integrity, repeated freeze-thaw cycles should be avoided.[2]
Q4: Can I use water to dissolve this compound?
A4: There are conflicting reports on the aqueous solubility of this compound. Some suppliers state that it is water-soluble at concentrations around 2 mg/mL, while others indicate it is insoluble.[4][6] This discrepancy may be due to differences in the salt form or purity of the compound. It is advisable to first test the solubility of a small amount in water. If it does not dissolve readily, using DMSO to prepare a stock solution is the recommended alternative.
Q5: Why is it important to use fresh DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1][6] Therefore, it is crucial to use fresh, anhydrous DMSO to ensure complete dissolution and achieve the desired stock concentration.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve completely in DMSO. | 1. DMSO has absorbed moisture. 2. Concentration is too high. | 1. Use a fresh, unopened vial of anhydrous DMSO.[1][6] 2. Gently warm the solution and/or use sonication to aid dissolution.[1] Be careful not to overheat the solution. 3. Try preparing a more dilute stock solution. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | 1. The final concentration of the agonist in the aqueous buffer is too high. 2. The percentage of DMSO in the final working solution is too low to maintain solubility. | 1. Increase the final volume of the aqueous media to lower the final concentration of the compound. 2. Ensure the final concentration of DMSO in the working solution is sufficient to keep the compound in solution. This may require optimization for your specific cell culture or experimental conditions. |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Improper storage of the stock solution. | 1. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] 2. Store aliquots at -80°C for long-term use.[2] |
| Difficulty dissolving the compound for in vivo studies. | The formulation is not optimized for in vivo delivery. | Use a formulation with co-solvents. A common method involves first dissolving the compound in DMSO, then adding PEG300 and Tween-80, followed by a final dilution in saline.[1] |
Quantitative Data Summary
The solubility of this compound can vary between suppliers and batches. The following table summarizes the reported solubility data.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 20 mg/mL (23.25 mM) | Sonication may be required. Use fresh DMSO. | [1] |
| DMSO | 40 mg/mL | [3] | |
| DMSO | 100 mg/mL (104.24 mM) | Use fresh, anhydrous DMSO. | [6] |
| Water | 2 mg/mL | Some sources report insolubility in water. | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mg/mL).
-
Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for short intervals until the compound is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Formulation for In Vivo Experiments
This protocol is adapted from a method described for in vivo use and may require optimization for specific animal models and routes of administration.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL) as described in Protocol 1.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. For example, to prepare a 1 mL working solution, you might add 100 µL of a 20 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.[1]
-
Add Tween-80 to the mixture. Continuing the example, add 50 µL of Tween-80 and mix until uniform.[1]
-
Add sterile saline to reach the final desired volume. In this example, add 450 µL of saline to bring the total volume to 1 mL.[1]
-
Mix the final solution gently but thoroughly. This formulation should be prepared fresh before each use.
-
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a STING agonist.
Experimental Workflow: Dissolving STING Agonist-3
Caption: Workflow for dissolving STING Agonist-3 for in vitro and in vivo experiments.
References
- 1. This compound | STING Agonist | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. invivogen.com [invivogen.com]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Dosing for STING Agonist-3 In Vivo Studies
Welcome to the technical support center for researchers utilizing STING Agonist-3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of dosing schedules for in vivo cancer immunotherapy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the dosing schedule for a STING agonist? A1: The primary goal is to identify a dosing regimen that maximizes the anti-tumor immune response while minimizing systemic toxicity. This involves balancing the activation of innate immunity in the tumor microenvironment (TME) with the avoidance of adverse effects, such as excessive cytokine release or T-cell exhaustion, which can result from chronic or overly intense STING pathway stimulation.[1][2][3]
Q2: How does the route of administration impact the dosing schedule and efficacy? A2: The route of administration is a critical factor.
-
Intratumoral (i.t.) injection: This method is common for early-generation cyclic dinucleotide (CDN) agonists to concentrate the drug at the tumor site, thereby maximizing local immune activation and reducing systemic exposure and toxicity.[4][5] Efficacy at distant, non-injected tumor sites (abscopal effect) is a key endpoint for this route.[6][7]
-
Systemic (intravenous, i.v.) administration: Newer non-CDN agonists are often designed for systemic delivery to target metastatic disease.[2][5] This route requires careful dose selection to manage potential systemic side effects. The pharmacokinetic properties, such as half-life, become crucial for determining dosing frequency.[2][8]
Q3: What are the key pharmacodynamic (PD) markers to confirm STING pathway activation in vivo? A3: STING activation can be confirmed by measuring downstream markers at both the local (tumor) and systemic (plasma) levels. A common finding is a transient increase in cytokines within hours of administration.[9] Key markers include:
-
Type I Interferons (IFN-α, IFN-β): The hallmark of STING activation.[10][11]
-
Chemokines: IP-10 (CXCL10), MCP-1 (CCL2), which are involved in recruiting immune cells.[3][9]
-
Phosphorylated Proteins: Increased phosphorylation of STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3) in tumor lysates.[12][13]
-
Immune Cell Infiltration: Increased numbers of activated CD8+ T cells, dendritic cells (DCs), and NK cells in the tumor.[6][12]
Q4: What is a typical starting dose and frequency for a novel STING agonist in a mouse model? A4: A dose-finding study is essential. Start with a wide range of doses based on in vitro EC50 values and data from similar compounds. For intratumoral administration in syngeneic mouse models, doses can range from 5 µg to 100 µg per injection.[9][14] Systemic doses are typically reported in mg/kg. For example, the systemic agonist SNX281 was tested in mice from 10 to 45 mg/kg.[2] Dosing frequency often ranges from a single dose to repeat administrations, such as every 3-4 days for a total of 3 doses or a weekly schedule.[6][15]
Q5: Why is chronic STING activation undesirable? A5: While acute STING activation is immunostimulatory, prolonged or chronic activation can be detrimental. It can lead to T-cell exhaustion or apoptosis, systemic inflammation, and the development of autoimmune-like toxicities, ultimately hindering the anti-tumor effect.[1][15][16] The endogenous STING pathway is tightly regulated to ensure a transient response.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with STING Agonist-3.
Issue 1: No or Low Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose or Schedule | Perform a dose-response study with varying concentrations and frequencies. A bell-shaped dose-response curve has been observed, where higher doses can hinder the anti-tumor effect.[16] |
| Poor Pharmacokinetics (PK) | If using a CDN-based agonist systemically, its half-life may be extremely short (e.g., ~2 minutes for cGAMP).[8] Consider intratumoral injection or use a delivery vehicle (e.g., nanoparticles, polymer-drug conjugates) to improve PK and tumor accumulation.[8][15] |
| Agonist Degradation | Ensure the agonist is properly stored and handled. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles.[13] |
| Low STING Expression in Tumor Model | Verify that your chosen tumor cell line expresses STING protein. Some cell lines, like A549 and 4T1, have been reported to have low or undetectable STING expression.[17] Confirm expression via Western blot or qPCR. |
| Immunosuppressive Tumor Microenvironment | The tumor may have strong intrinsic resistance to immunotherapy. Consider combining the STING agonist with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-GITR antibody) to enhance the T-cell response.[12][14][18] |
Issue 2: High Toxicity or Excessive Animal Weight Loss
| Possible Cause | Troubleshooting Steps |
| Dose is Too High | Reduce the dose. Even with intratumoral injection, high doses can lead to systemic cytokine release and toxicity.[3] Monitor animal body weight closely; transient weight loss is common, but should be recoverable.[6] |
| Dosing is Too Frequent | Increase the interval between doses (e.g., from every 3 days to weekly). This can mitigate the risk of toxicity from sustained inflammation without losing efficacy.[6] |
| Excessive Systemic Exposure | If administering systemically, high Cmax may lead to toxicity. Evaluate different formulations or delivery systems (e.g., antibody-drug conjugates, nanoparticles) designed to target the tumor and reduce systemic effects.[19][20] |
| Cytokine Release Syndrome (CRS) | High levels of pro-inflammatory cytokines (IFN-β, TNF-α, IL-6) can cause severe side effects.[3] Measure cytokine levels in plasma post-administration to correlate with observed toxicity. Adjusting the dose should be the first step. |
Data Presentation: Dosing and Pharmacokinetics
Table 1: Representative Preclinical Dosing Regimens of STING Agonists
| STING Agonist | Administration Route | Mouse Model | Dosing Schedule | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|
| ADU-S100 | Intratumoral | B16 Melanoma | 50 µ g/dose , days 7, 11, 15 | Induced tumor-specific CD8+ T cells; enhanced efficacy with anti-PD-1/CTLA-4. | [4] |
| JNJ-67544412 | Intratumoral | Syngeneic models | q3d x 3 or weekly | Significant tumor regression, complete cures, and long-lasting immunity. | [6] |
| diABZI-4 | Intranasal | Mouse (virus model) | Single dose | Provided protection against SARS-CoV-2. | [21] |
| BMS-986301 | Intratumoral | CT26 Colon Carcinoma | Single dose | >90% regression in injected and non-injected tumors. | [4][5] |
| STINGa + anti-GITR | Intratumoral (STINGa) + IP (Ab) | A20 Lymphoma | STINGa (5 µg) on days 6, 8, 10 | Synergistic effect leading to regression of distant tumors. | [14] |
| E7766 | Intratumoral | Human Patients | 75 to 1000 µg | On-target pharmacodynamic effects; stable disease in 33% of patients. |[9] |
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of Select STING Agonists
| STING Agonist | Administration | Half-life (t½) | Key PD Marker & Timing | Animal Model | Reference |
|---|---|---|---|---|---|
| cGAMP (unformulated) | Intravenous | ~2 minutes | - | Mouse | [8] |
| cGAMP (in STING-NPs) | Intravenous | 1.3 hours | Increased organ accumulation and STING activation. | Mouse | [8] |
| SNX281 | Intravenous | 2.33 hours | Dose-dependent IFN-β induction at 3 hours post-dose. | C57BL/6 Mouse | [2] |
| ZSA-51 (oral) | Oral | Oral Bioavailability: 49% | Potent in vivo antitumor activity. | Mouse | [22] |
| E7766 | Intratumoral | Not Applicable | Transient increase in plasma IFN-α, IFN-β, TNF-α, IL-6 within 10 hours. | Human |[9] |
Visualizations
Signaling and Experimental Workflows
Caption: The canonical cGAS-STING signaling pathway.[11][16][23][24]
Caption: Experimental workflow for optimizing an in vivo dosing schedule.
Caption: Troubleshooting logic for lack of anti-tumor efficacy.
Experimental Protocols
Protocol 1: In Vivo Dosing and Tumor Growth Monitoring
-
Animal Model: Use a syngeneic tumor model (e.g., BALB/c mice with CT26 colon carcinoma, C57BL/6 mice with MC38 colon carcinoma or B16-F10 melanoma) to ensure a competent immune system.
-
Tumor Implantation: Subcutaneously inject 0.5–1.0 x 10⁶ tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before starting treatment. Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.
-
Agonist Preparation: Reconstitute STING Agonist-3 in a sterile, endotoxin-free vehicle (e.g., PBS or saline) immediately before use.
-
Administration:
-
Intratumoral (i.t.): Using an insulin syringe, slowly inject the prepared agonist solution (typically 25-50 µL) directly into the center of the tumor.
-
Intravenous (i.v.): Administer the agonist via tail vein injection (typically 100 µL).
-
-
Monitoring: Record animal body weights at each tumor measurement. Establish a humane endpoint based on tumor size (e.g., >1500 mm³) or body weight loss (e.g., >20%).[15]
Protocol 2: Assessment of In Vivo STING Pathway Activation
-
Sample Collection: At selected time points after agonist administration (e.g., 3, 6, and 24 hours), collect blood via cardiac puncture or submandibular bleed into EDTA-coated tubes. Euthanize mice and excise tumors.
-
Plasma Cytokine Analysis: Centrifuge blood to separate plasma. Measure concentrations of IFN-β, TNF-α, IL-6, and CXCL10 using a multiplex immunoassay or individual ELISA kits according to the manufacturer's instructions.
-
Tumor Lysate Preparation: Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis. Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate 20-40 µg of protein from tumor lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pSTING (Ser366), pTBK1 (Ser172), pIRF3 (Ser396), and total protein counterparts overnight.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[13] An increase in the ratio of phosphorylated to total protein indicates pathway activation.
-
References
- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
- 8. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enhancing immunotherapy of STING agonist for lymphoma in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 19. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 24. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of diABZI
Welcome to the technical support center for diABZI. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the STING agonist diABZI, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for diABZI?
A1: diABZI is a potent, non-nucleotide small molecule that directly binds to the STING (Stimulator of Interferon Genes) protein.[1] This binding event activates STING, leading to a conformational change that triggers downstream signaling.[1] The activated STING protein recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[2][3][4] Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and CXCL10.[1][2][4] This cascade initiates a powerful innate immune response.[1][2]
Q2: What are the potential on-target, off-tissue toxicities of diABZI?
A2: While diABZI is designed to activate STING, systemic administration can lead to indiscriminate STING activation in healthy tissues, which can cause inflammatory toxicities.[5] One of the primary concerns is the induction of a "cytokine storm," a rapid and excessive release of pro-inflammatory cytokines, which can lead to systemic inflammation and tissue damage.[6] Additionally, on-target STING activation in non-tumor tissues, such as the liver, has been noted as a potential concern.[7] In animal models, direct administration of diABZI to the lungs has been shown to cause acute respiratory distress syndrome (ARDS) and PANoptosis, a combination of apoptosis, pyroptosis, and necroptosis.[8][9]
Q3: Can diABZI induce cell death in my experiments?
A3: Yes, diABZI can induce regulated cell death, particularly at higher concentrations or with prolonged exposure. This is often a STING-dependent effect. Studies have shown that diABZI can induce apoptosis, as evidenced by the cleavage of PARP1 and Caspase-3.[2] In some contexts, particularly in monocytes and with airway administration, it can trigger a more complex cell death program called PANoptosis, which involves elements of apoptosis, pyroptosis, and necroptosis.[8][10][11] This is an important consideration when interpreting cytotoxicity data.
Q4: How can I be sure the effects I'm seeing are STING-dependent?
A4: The best way to confirm that the observed cellular phenotype is due to on-target STING activation is to use a proper negative control. The gold standard is to use STING knockout (STING-/-) cells or animals. Any effects observed in wild-type cells should be absent in their STING-/- counterparts.[10] If knockout models are not available, cell lines with very low or negligible STING expression (e.g., A549 cells) can be used to assess potential off-target effects.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive or unexpected cytotoxicity in vitro | 1. On-target PANoptosis/apoptosis: High concentrations or prolonged exposure to diABZI can induce STING-dependent cell death.[2][8] | 1a. Titrate diABZI concentration: Perform a dose-response curve to find the optimal concentration that activates STING without causing excessive cell death. 1b. Time-course experiment: Reduce the incubation time. STING activation can be rapid, with downstream signaling detected within a few hours.[2] 1c. Use STING-/- cells: Confirm that the cytotoxicity is absent in STING-deficient cells to rule out off-target effects.[10] |
| High levels of pro-inflammatory cytokines (potential cytokine storm) | 1. Over-stimulation of the STING pathway: This is an on-target effect that can be exacerbated by high doses.[6] | 1a. Dose reduction: Lower the concentration of diABZI used in your experiments. 1b. In vivo considerations: For in vivo studies, consider localized delivery (e.g., intratumoral) instead of systemic administration to minimize systemic cytokine release.[9] |
| Lack of STING activation or downstream signaling (e.g., no p-IRF3 or IFN-β production) | 1. Low STING expression: The cell line you are using may not express sufficient levels of STING. 2. Inactive compound: Improper storage or handling of diABZI may lead to degradation. 3. Sub-optimal concentration: The concentration of diABZI may be too low to effectively activate STING. | 1a. Verify STING expression: Check the baseline STING protein levels in your cell line by Western blot. 2a. Use fresh diABZI: Prepare fresh stock solutions of diABZI. Solutions are generally unstable and should be freshly prepared. 3a. Perform a dose-response: Test a range of diABZI concentrations to determine the EC50 in your specific cell system. |
| Inconsistent results between experiments | 1. Variability in cell state: Cell confluency, passage number, and overall health can impact the cellular response to STING activation. 2. Instability of diABZI solution: As mentioned, diABZI solutions should be freshly prepared. | 1a. Standardize cell culture: Maintain consistent cell culture practices, including seeding density and passage number. 2a. Prepare fresh solutions: Always use freshly prepared diABZI for each experiment. |
| Discrepancy between in vitro and in vivo results | 1. Pharmacokinetics and biodistribution: In vivo, factors like compound half-life, metabolism, and tissue distribution play a significant role.[5] 2. Complex in vivo environment: The in vivo tumor microenvironment contains various immune cells that can modulate the response to diABZI.[6] | 1a. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to understand the exposure levels of diABZI in your animal model. 2a. Analyze the tumor microenvironment: Use techniques like flow cytometry or immunohistochemistry to assess the immune cell infiltrate and their activation status in response to diABZI treatment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for diABZI from various studies. Note that optimal concentrations can vary significantly between cell types and experimental conditions.
| Parameter | Value | System/Context | Reference |
| EC50 (IFN-I production) | 60.9 nM | THP1-Dual reporter cells (diABZI-amine) | [5] |
| EC50 (IFN-I production) | 314 nM | THP1-Dual reporter cells (diABZI-V/C-Mal) | [5] |
| EC50 (IFN-β secretion) | 130 nM | Human PBMCs | GSK Data (as cited in[7]) |
| Effective Concentration | 100 nM | A549 cells (STING-WT expressing) for antiviral activity | [12] |
| Effective Concentration | 50 nM | iPSC-derived macrophages for antiviral activity | [6] |
| Effective Concentration | 10 µM | Calu-3 cells for antiviral gene induction | [3] |
| In vivo half-life | ~1.4 hours | BALB/c mice (intravenous injection) | (as cited in[5]) |
Experimental Protocols
Protocol 1: Assessing STING Activation via Western Blot
This protocol is to determine if diABZI is activating the STING pathway by detecting the phosphorylation of key downstream proteins.
-
Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes) at an appropriate density and allow them to adhere or recover overnight.
-
Treatment: Treat cells with a range of diABZI concentrations (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO). Include a positive control if available (e.g., 2'3'-cGAMP with a transfection reagent).
-
Incubation: Incubate for a short period, typically 1-3 hours, as STING pathway phosphorylation is often transient.[2][3]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-STING, p-TBK1, p-IRF3, and total STING, TBK1, and IRF3 overnight at 4°C. Use β-actin as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Protocol 2: Identifying Potential Off-Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct binding of a compound to its target in a cellular environment without requiring any modification to the compound.[13][14][15] It is based on the principle that ligand binding typically increases the thermal stability of the target protein.[15]
-
Cell Treatment: Treat intact cells with a high concentration of diABZI (e.g., 10-100 µM) or vehicle control for 1 hour.
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of a specific protein remaining in the supernatant by Western blot or mass spectrometry.
-
Interpretation: If diABZI binds to a protein, that protein will be more resistant to heat-induced denaturation, resulting in more of it remaining in the soluble fraction at higher temperatures compared to the vehicle control. This will cause a rightward "shift" in the melting curve. This method can be adapted to a proteome-wide scale using mass spectrometry to identify unknown off-targets.
-
Visualizations
Caption: Simplified signaling pathway of diABZI-mediated STING activation.
Caption: Logical workflow for troubleshooting unexpected results with diABZI.
References
- 1. invivogen.com [invivogen.com]
- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. outbreak.info [outbreak.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: STING Agonist-3 Stability and Degradation
Welcome to the technical support center for STING Agonist-3. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic degradation of STING Agonist-3 and the STING protein itself.
Frequently Asked Questions (FAQs)
Q1: My STING Agonist-3 is not inducing a strong downstream signaling response (e.g., low IFN-β production). What are the potential causes related to degradation?
A1: A weak or absent signaling response is a common issue that can be attributed to several factors related to degradation:
-
Agonist Degradation: Natural cyclic dinucleotide (CDN) agonists are susceptible to rapid hydrolysis by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2][3] This enzyme is present in cell culture media containing serum and on the surface of many cell types. Degradation of the agonist will prevent it from effectively binding to and activating the STING protein.
-
STING Protein Degradation: Upon activation, the STING protein itself undergoes degradation to terminate the signaling cascade.[4][5][6] This is a natural regulatory process involving ubiquitination and subsequent trafficking to the lysosome for degradation via the ESCRT pathway.[4][7] If your experimental timeframe is too long, you may be observing the natural termination of the signal.
-
Low STING Expression: Some cell lines may have intrinsically low basal expression levels of STING, or the protein may be rapidly turned over even in the resting state.
Q2: How can I determine if my STING Agonist-3 is being degraded in my experimental setup?
A2: You can assess the stability of your STING Agonist-3 using the following approaches:
-
In Vitro Stability Assay: Incubate your STING Agonist-3 in your complete cell culture medium (including serum) for various time points. You can then use a cell-based reporter assay (e.g., THP1-Dual™ KI-hSTING cells) to measure the remaining STING activation potential of the medium. A decrease in reporter activity over time indicates agonist degradation.
-
LC-MS Analysis: For a more direct measurement, you can use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact STING Agonist-3 remaining in your samples over time.
Q3: What strategies can I employ to prevent the enzymatic degradation of STING Agonist-3?
A3: Several strategies can enhance the stability and efficacy of your STING agonist:
-
Use Hydrolysis-Resistant Analogs: Consider using chemically modified, hydrolysis-resistant STING agonists. These analogs are designed to be less susceptible to degradation by phosphodiesterases like ENPP1.[1]
-
Optimize Serum Concentration: If possible, reduce the concentration of serum in your cell culture medium or use serum-free medium during the stimulation period, as serum is a source of degrading enzymes.
-
Utilize Delivery Systems: Encapsulating your STING agonist in delivery vehicles such as nanoparticles, liposomes, or hydrogels can protect it from enzymatic degradation and improve its delivery into the cytoplasm.[8][9]
Q4: My results show an initial strong STING activation, but the signal diminishes quickly. How can I prolong the signaling?
A4: The rapid decline in STING signaling is often due to the degradation of the STING protein itself.[4][6] To prolong the signal for experimental purposes, you can try the following:
-
Inhibit Lysosomal Degradation: The STING protein is degraded in lysosomes.[4][7] Treatment with lysosomal acidification inhibitors, such as Bafilomycin A1 or Chloroquine, can block this degradation and enhance STING-induced cytokine production.[4]
-
Inhibit the ESCRT Pathway: The ESCRT (Endosomal Sorting Complexes Required for Transport) pathway is crucial for targeting STING to the lysosome.[4][7] Depleting key ESCRT proteins like HRS (hepatocyte growth factor-regulated tyrosine kinase substrate) can reduce STING degradation and increase signaling.[4]
-
Proteasome Inhibition: In some contexts, proteasome-mediated degradation can also play a role in reducing STING levels.[10] Using proteasome inhibitors like Bortezomib may help stabilize the STING protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low STING pathway activation (e.g., no p-TBK1/p-IRF3). | STING Agonist-3 degraded by ENPP1 in the culture medium.[1][3] | 1. Use a hydrolysis-resistant STING agonist analog.2. Reduce serum concentration or use serum-free medium during stimulation.3. Encapsulate the agonist in a protective delivery system (e.g., liposomes).[9] |
| Low basal expression of STING protein in the cell line. | 1. Verify STING expression levels by Western blot.2. Use a different cell line known to have robust STING expression (e.g., THP-1). | |
| Initial STING activation is observed, but the signal is transient and disappears quickly. | Rapid degradation of the activated STING protein via the lysosomal pathway.[4][6][7] | 1. Perform a time-course experiment to capture the peak of activation (e.g., 2-6 hours post-stimulation).2. Inhibit lysosomal degradation with Bafilomycin A1 or Chloroquine.[4]3. Inhibit the ESCRT pathway by depleting components like HRS.[4] |
| Inconsistent results between experiments. | Variability in serum batches leading to different levels of degrading enzymes. | 1. Test and qualify a single batch of serum for your experiments.2. Consider using a more defined, lower-serum or serum-free medium. |
| Cell passage number affecting STING expression or pathway activity. | Maintain a consistent range of cell passage numbers for all experiments. |
Experimental Protocols
Protocol 1: Assessing STING Agonist-3 Stability in Cell Culture Medium
This protocol provides a method to indirectly measure the stability of a STING agonist by assessing its ability to activate a reporter cell line after incubation in culture medium.
Materials:
-
THP1-Dual™ KI-hSTING reporter cells
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
STING Agonist-3
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare Agonist-Medium Mix: Prepare a solution of your STING Agonist-3 in your complete cell culture medium at the desired final concentration.
-
Incubation: Aliquot the agonist-medium mix into separate tubes for different time points (e.g., 0, 1, 2, 4, 8 hours) and incubate them at 37°C in a 5% CO2 incubator.
-
Cell Seeding: While the agonist is incubating, seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Cell Treatment: After the respective incubation times, add the pre-incubated agonist-medium mixes to the wells containing the THP1-Dual™ cells.
-
Incubate with Cells: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luciferase activity against the pre-incubation time. A decrease in luminescence over time indicates the degradation of the STING agonist.
Protocol 2: Stabilizing STING Protein by Inhibiting Lysosomal Degradation
This protocol describes how to use Bafilomycin A1 to inhibit the degradation of the STING protein and prolong its signaling.
Materials:
-
Cell line of interest (e.g., mouse embryonic fibroblasts, macrophages)
-
STING Agonist-3
-
Bafilomycin A1 (V-ATPase inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blot (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-Actin)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Pre-treatment (Optional): Pre-treat the cells with Bafilomycin A1 (a typical concentration is 100 nM, but should be optimized for your cell line) for 1-2 hours before adding the STING agonist.
-
STING Activation: Add STING Agonist-3 to the wells. Include control wells with no agonist, agonist only, and Bafilomycin A1 only.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them with lysis buffer.
-
Western Blot: Perform a Western blot analysis on the cell lysates to detect the levels of p-STING, total STING, and other downstream signaling proteins.
-
Data Analysis: Compare the levels of STING and phosphorylated signaling proteins in the presence and absence of Bafilomycin A1. You should observe a stabilization of the STING protein and a prolonged signaling response in the Bafilomycin A1-treated cells.
Visualizations
Caption: Enzymatic degradation of extracellular STING Agonist-3 by ENPP1.
Caption: Workflow of activated STING protein degradation via the ESCRT-lysosomal pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Termination of STING responses is mediated via ESCRT‐dependent degradation | The EMBO Journal [link.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ESCRT-dependent STING degradation inhibits steady-state and cGAMP-induced signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: STING Luciferase Reporter Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing STING (Stimulator of Interferon Genes) luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a STING luciferase reporter assay?
A1: This cell-based assay measures the activation of the STING signaling pathway. Cells are engineered to express a luciferase reporter gene (like Firefly luciferase) under the control of a promoter containing Interferon-Stimulated Response Elements (ISRE). When the STING pathway is activated (e.g., by cytosolic DNA or agonists like cGAMP), the transcription factor IRF3 is activated, binds to the ISRE, and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to STING pathway activation.[1][2][3][4]
Q2: Which cell lines are suitable for STING reporter assays?
A2: Commonly used cell lines include HEK293T, which is easily transfectable, and monocytic cell lines like THP-1, which have a more complete endogenous innate immune signaling pathway.[2][3][5][6] It is crucial to select a cell line that expresses the necessary STING pathway components or to co-transfect plasmids expressing these components if they are absent.[7] Some suppliers offer reporter cell lines with stable integration of the necessary constructs.[3][4][6][8]
Q3: What is the purpose of a dual-luciferase assay?
A3: A dual-luciferase system uses a second reporter (often Renilla luciferase) driven by a constitutive promoter as an internal control.[9] This helps to normalize the results of the experimental reporter (Firefly luciferase), accounting for variations in transfection efficiency, cell number, and viability between wells. This normalization significantly reduces experimental variability and increases data reliability.[9][10]
Q4: How long after transfection should I perform the assay?
A4: Typically, cells are harvested and assayed 24 to 48 hours post-transfection.[5][11] This window allows for sufficient expression of the reporter protein. However, the optimal time can vary depending on the cell type, the specific plasmids used, and the kinetics of the cellular response being measured.
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.
Caption: The cGAS-STING pathway activated by cytosolic dsDNA.
Troubleshooting Guide
Issue 1: Weak or No Luciferase Signal
| Potential Cause | Recommended Solution | Citation |
| Low Transfection Efficiency | Optimize transfection parameters: cell confluency (70-90%), DNA amount, and transfection reagent-to-DNA ratio. Use healthy, low-passage cells. | [9][10][12] |
| Poor Plasmid DNA Quality | Use high-purity, endotoxin-free plasmid DNA. Verify DNA concentration and purity (A260/A280 ratio of 1.7–1.9). | [7][9] |
| Inactive Luciferase Reagents | Prepare fresh luciferase substrate solution for each experiment. Avoid multiple freeze-thaw cycles of reagents. Store reagents as recommended by the manufacturer, protected from light. | [10][12] |
| Weak Promoter Activity | If using a custom reporter construct, the promoter driving luciferase may be weak. Consider using a reporter with a well-characterized, strong promoter like ISRE. | [10] |
| Suboptimal Incubation Time | Optimize the time between transfection and cell lysis (typically 24-48 hours). | [5] |
| Cell Line Issues | Ensure the cell line expresses all necessary components of the STING pathway. Confirm cell viability post-transfection. | [7] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution | Citation |
| Plate Type | Use opaque, white-walled plates for luminescence assays to maximize signal and prevent crosstalk between wells. Black plates can also be used to reduce background. | [9][12] |
| Reagent Contamination | Use fresh, sterile buffers and media. Prepare reagents in a clean environment. | [10] |
| Autoluminescence | Include control wells with untransfected cells or cells transfected with a promoterless vector to determine the baseline background. Subtract this value from all readings. | [6] |
| Extended Read Time | If using a "glow" type assay reagent, prolonged incubation before reading can sometimes lead to increased background. Follow the manufacturer's recommended timing. | [12] |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution | Citation |
| Pipetting Inaccuracy | Use calibrated pipettes. Prepare a master mix of transfection complexes and assay reagents to add to all replicate wells, ensuring consistency. | [10] |
| Inconsistent Cell Seeding | Ensure cells are evenly suspended before plating. Check for cell clumping. | [9] |
| Lack of Normalization | Use a dual-luciferase reporter system and normalize the experimental reporter signal to the internal control reporter signal. | [9][10] |
| Edge Effects in Plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Reagent Instability | Equilibrate reagents to room temperature before use. Use freshly prepared assay reagents. | [12] |
Experimental Workflow & Protocol
This section provides a generalized workflow and a sample protocol for a STING dual-luciferase reporter assay in HEK293T cells.
Caption: General workflow for a STING dual-luciferase reporter assay.
Detailed Protocol: Dual-Luciferase Assay in HEK293T Cells
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM Reduced Serum Medium
-
Transfection Reagent (e.g., Lipofectamine 2000)
-
ISRE-Firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Opaque 96-well plates for luminescence reading
Procedure:
-
Cell Seeding (Day 1):
-
Transfection (Day 1):
-
For each well, prepare a DNA mixture in a microfuge tube containing:
-
ISRE-Firefly Luciferase plasmid (e.g., 100 ng)
-
Renilla Luciferase plasmid (e.g., 10 ng)
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.[13]
-
Carefully add 100 µL of the transfection complex to each well.[13]
-
Incubate the plates for 18-24 hours at 37°C.[13]
-
-
Cell Stimulation (Day 2):
-
Gently change the medium in each well.
-
Add the STING agonist (e.g., 2'3'-cGAMP) or the test compound diluted in fresh medium to the appropriate wells.
-
Incubate for another 18-24 hours.[13]
-
-
Cell Lysis and Luminescence Measurement (Day 3):
-
Thaw the luciferase assay reagents and bring them to room temperature.
-
Aspirate the medium from the wells and gently wash once with 1X PBS.
-
Add 65-100 µL of 1X Passive Lysis Buffer to each well and place the plate on a shaker for 15 minutes at room temperature.[11]
-
Transfer 20 µL of the cell lysate from each well into a corresponding well of an opaque 96-well plate.[13]
-
Using a luminometer, inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.[11]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
-
Compare the normalized values of treated samples to untreated controls to determine the fold induction of STING pathway activation.
-
Optimization Parameters
Optimizing transfection is critical for the success of reporter assays. The following table provides starting points for key parameters.
| Parameter | Recommendation | Notes | Citation |
| Cell Confluency at Transfection | 70–90% | Overly confluent cells may have reduced transfection efficiency. | [9] |
| DNA to Transfection Reagent Ratio | Start with a 1:2 or 1:3 ratio (µg DNA : µL Reagent) | This is highly cell-type and reagent-dependent and must be optimized empirically. | [14] |
| Primary to Control Plasmid Ratio | 10:1 to 50:1 | Too much control plasmid can interfere with the expression of the primary reporter. | [14] |
| Total DNA per well (24-well plate) | 100 - 500 ng | High amounts of total plasmid DNA can be toxic to cells. | [5][13] |
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common luciferase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 4. accegen.com [accegen.com]
- 5. Human STING Is Regulated by an Autoinhibitory Mechanism for Type I Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. invivogen.com [invivogen.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. goldbio.com [goldbio.com]
- 11. Luciferase assay [bio-protocol.org]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
strategies to improve the bioavailability of STING agonist-3
Technical Support Center: STING Agonist-3 Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the bioavailability of STING agonist-3, particularly for cyclic dinucleotide (CDN) based agonists.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of my STING agonist-3 (a cyclic dinucleotide) so low after systemic administration?
A1: The low bioavailability of natural and many synthetic cyclic dinucleotide (CDN) STING agonists is due to several inherent physicochemical properties. These molecules are typically electronegative and hydrophilic, which severely limits their ability to cross cell membranes to reach the intracellular STING protein.[1][2] Additionally, they have a short half-life in circulation and are susceptible to rapid degradation by enzymes such as ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1).[1][3] These factors collectively lead to poor pharmacokinetic profiles and restrict their use primarily to direct intratumoral injections.[3][4]
Q2: What are the main strategies to improve the bioavailability and therapeutic window of STING agonist-3?
A2: The primary strategies focus on protecting the agonist from degradation and improving its delivery to target cells. These include:
-
Nanoparticle Encapsulation: Using delivery systems like liposomes, polymeric nanoparticles, or hydrogels to encapsulate the agonist.[5][6][7] This protects it from enzymatic degradation, improves stability, prolongs circulation time, and can enhance cellular uptake.[6][8][9]
-
Chemical Modification: Developing prodrugs or synthetic non-CDN agonists that have improved membrane permeability and resistance to degradation.[3][10] Systemically active agonists like diABZI were designed to overcome the limitations of natural CDNs.[1][11]
-
Targeted Delivery Systems: Conjugating the agonist to molecules that target specific cells, such as antibody-drug conjugates (ADCs), to increase drug concentration at the desired site and reduce systemic toxicity.[2][4]
-
Engineered Biological Vectors: Utilizing engineered bacteria that can produce the STING agonist directly within the tumor microenvironment, offering a localized and sustained release.[12]
Q3: How do nanoparticle delivery systems enhance the cellular uptake of STING agonist-3?
A3: Nanoparticle systems overcome the challenge of delivering negatively charged STING agonists across the cell membrane. By encapsulating the agonist, these carriers mask its charge and facilitate entry into the cell, often through endocytosis.[8][13] Formulations such as lipid nanoparticles (LNPs) and biodegradable mesoporous silica nanoparticles (bMSN) are designed for efficient cellular delivery and can promote the release of the agonist into the cytoplasm, where the STING protein is located.[8][14] This leads to more potent STING activation compared to the free drug.[14]
Q4: Can STING agonist-3 be made orally bioavailable?
A4: Oral delivery of traditional CDN-based STING agonists is extremely challenging due to their poor stability in the gastrointestinal tract and low membrane permeability. However, significant research is focused on developing novel, non-CDN small molecule STING agonists with improved pharmacokinetic properties. For example, a recently discovered tricyclic STING agonist, ZSA-51, has demonstrated an oral bioavailability of 49% in preclinical models, highlighting the potential for developing effective oral STING-targeted therapies.[15]
Q5: What is the fundamental mechanism of the cGAS-STING signaling pathway?
A5: The cGAS-STING pathway is a crucial component of the innate immune system that detects the presence of abnormal DNA in the cell's cytoplasm, such as viral or tumor-derived DNA.[1][16] Upon binding to this DNA, the enzyme cGAS is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4][16] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum membrane.[17] This binding event triggers STING to translocate to the Golgi apparatus, where it recruits and activates the kinase TBK1.[1] TBK1, in turn, phosphorylates the transcription factor IRF3, which then moves to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][18] This cascade initiates a powerful anti-tumor and anti-viral immune response.[19]
Troubleshooting Guides
Issue 1: Poor in vivo efficacy of STING agonist-3 following intravenous (IV) administration.
-
Possible Cause: The agonist is likely being cleared from circulation too quickly and/or degraded before it can accumulate in the tumor tissue and activate STING in target cells. Free CDNs have a very short half-life and poor membrane permeability.[2][20]
-
Troubleshooting Steps:
-
Verify Pathway Activation: First, confirm that your agonist can activate the STING pathway in a controlled in vitro setting using cells known to have a functional pathway (e.g., THP-1 monocytes). Use a known activator like 2'3'-cGAMP as a positive control.[21]
-
Employ a Delivery System: The most effective solution is to encapsulate STING agonist-3 in a nanoparticle formulation. Nanoencapsulation has been shown to improve the half-life of cGAMP by as much as 40-fold, allowing for sufficient accumulation in tumors.[20]
-
Recommended Formulation: Consider using a polymersome or PEGylated liposomal formulation. These have been shown to enhance circulation time and increase agonist accumulation in tumor-resident antigen-presenting cells (APCs).[8][20]
-
Perform Pharmacokinetic (PK) Analysis: Conduct a PK study comparing the free agonist to your formulated version to quantify the improvement in half-life (t½) and area under the curve (AUC).
-
Issue 2: Low levels of Type I Interferon (IFN-β) secretion in in vitro cell culture experiments.
-
Possible Cause: The STING agonist-3 is not efficiently entering the cytoplasm of the target cells. The negative charge of CDN-based agonists prevents passive diffusion across the cell membrane.[14][19]
-
Troubleshooting Steps:
-
Confirm Pathway Integrity: Ensure your cell line has a functional STING pathway. You can test this by transfecting the cells with a known dsDNA stimulus like Herring Testis DNA.[21]
-
Use a Transfection Reagent: For initial validation, you can use a commercial transfection reagent to deliver the agonist into the cells. This will confirm that the agonist is active once it bypasses the membrane barrier.
-
Utilize a Delivery Vehicle: For more therapeutically relevant results, use a delivery vehicle designed for enhanced cellular uptake. Biodegradable mesoporous silica nanoparticles (bMSN) have been shown to significantly improve the cellular delivery of STING agonists and promote cytokine release.[14]
-
Measure Downstream Markers: In addition to IFN-β, assess the phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot to pinpoint where the signaling pathway may be failing.[21]
-
Issue 3: Systemic toxicity or adverse immune events are observed after in vivo administration.
-
Possible Cause: The STING agonist is being distributed non-specifically throughout the body, leading to widespread, off-target immune activation. High doses of STING agonists can sometimes cause T-cell apoptosis or a "cytokine storm".[2][22]
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to find the minimum effective dose that provides an anti-tumor response without causing severe toxicity.
-
Implement Targeted Delivery: To reduce systemic exposure, conjugate your STING agonist to an antibody that targets a tumor-specific antigen (creating an ADC). This strategy delivers the agonist payload directly to tumor cells or specific immune cells in the tumor microenvironment.[4]
-
Consider Localized, Sustained Release: If applicable to your tumor model, formulate the agonist into an injectable hydrogel. This allows for the slow, sustained release of the agonist at the tumor site, maximizing local efficacy while minimizing systemic side effects.[3]
-
Data Presentation: Pharmacokinetic Comparison
The table below summarizes representative pharmacokinetic (PK) data, illustrating the significant improvement in bioavailability when using formulation strategies compared to a free CDN-based STING agonist.
| Parameter | Free STING Agonist-3 (IV) | Nano-encapsulated STING Agonist-3 (IV)[20] | Novel Oral STING Agonist (ZSA-51)[15] |
| Administration Route | Intravenous | Intravenous | Oral |
| Half-life (t½) | < 10 minutes | ~6-7 hours (Up to 40x increase) | Not specified, but sufficient for effect |
| Area Under the Curve (AUC) | Low | Significantly Increased | High (for oral) |
| Systemic Bioavailability | N/A (100% by definition) | N/A (100% by definition) | ~49% |
| Tumor Accumulation | Minimal | Enhanced | Preferential distribution to lymph nodes |
| Key Advantage | Simple to prepare | Drastically improved PK profile, enables systemic efficacy | Ease of administration, systemic effect |
| Key Disadvantage | Rapid clearance, poor efficacy | Complex formulation | Requires novel chemical entity |
Experimental Protocols
Protocol 1: Preparation of STING Agonist-3 Loaded Liposomes via Nanoprecipitation
This protocol provides a general method for encapsulating a hydrophilic STING agonist like STING agonist-3 into lipid nanoparticles.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., a mixture of DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the dissolved STING agonist-3. The concentration of the agonist should be predetermined based on the desired drug-to-lipid ratio.
-
Vortex the flask vigorously until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform at least 10-20 passes using a heated mini-extruder.
-
-
Purification:
-
Remove the unencapsulated (free) STING agonist-3 from the liposome suspension using a purification method such as dialysis or size exclusion chromatography (SEC) against a fresh buffer.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by lysing the purified liposomes with a detergent (e.g., Triton X-100), measuring the total agonist concentration (e.g., via HPLC or a fluorescence assay), and comparing it to the initial amount used.
-
Protocol 2: In Vitro STING Activation Assay using ELISA
This protocol measures the secretion of IFN-β from cells as a readout of STING pathway activation.
-
Cell Seeding:
-
Seed THP-1 monocytes (or another appropriate cell line) in a 96-well plate at a density of 5 x 10⁴ cells/well and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
-
Cell Treatment:
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Add STING agonist-3 (both free and formulated versions) to the wells at various concentrations (e.g., 0.1 to 10 µg/mL).
-
Include the following controls:
-
Untreated cells (Negative Control)
-
Free 2'3'-cGAMP (Positive Control)
-
Empty nanoparticles (Vehicle Control)
-
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
-
ELISA:
-
Quantify the concentration of IFN-β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Calculate the concentration of IFN-β in each sample and plot the dose-response curves for the different agonist formulations.
-
Visualizations: Pathways and Workflows
Caption: The cGAS-STING signaling pathway is initiated by cytosolic DNA.
Caption: A logical workflow for developing and testing new STING agonist formulations.
Caption: A troubleshooting flowchart for addressing poor STING agonist efficacy.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Assessing and Managing In Vivo Toxicity of STING Agonist-3
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and managing the in vivo toxicity of STING (Stimulator of Interferon Genes) agonists. As specific toxicity data for a compound designated solely as "STING agonist-3" is not publicly available, this document will use the well-characterized, systemically active non-cyclic dinucleotide STING agonist diABZI as a representative molecule. The principles and methodologies described herein are broadly applicable to other STING agonists, but compound-specific variations should always be considered.
This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and summarized data to facilitate the safe and effective use of STING agonists in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of in vivo toxicity associated with STING agonists?
A1: The primary mechanism of toxicity for STING agonists is on-target, meaning it is a direct consequence of STING pathway activation.[1][2] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[3][4] While this is the desired anti-tumor effect, excessive or systemic activation can lead to a "cytokine storm" or cytokine release syndrome (CRS), characterized by systemic inflammation that can cause tissue damage.[5]
Q2: What are the common clinical signs of toxicity observed in animals treated with STING agonists?
A2: Common clinical signs of toxicity in preclinical models can include weight loss, lethargy, ruffled fur, hypothermia, and injection site reactions (erythema, swelling).[6][7] In severe cases, systemic inflammation can lead to organ damage, which may be observed through changes in blood chemistry or at necropsy.[8]
Q3: How can I minimize the systemic toxicity of STING agonist-3?
A3: Several strategies can be employed to minimize systemic toxicity:
-
Intratumoral (i.t.) administration: This is the most common approach in clinical trials for first-generation STING agonists, as it localizes the agent to the tumor microenvironment, thereby reducing systemic exposure and side effects.[1][9]
-
Dose Optimization: A thorough dose-response study is crucial to identify the minimum effective dose that provides anti-tumor efficacy with manageable toxicity.[10]
-
Formulation Strategies: Encapsulating the STING agonist in nanoparticles or conjugating it to tumor-targeting antibodies (Antibody-Drug Conjugates or ADCs) can improve tumor-specific delivery and reduce off-target effects.[9]
-
Combination Therapy: Combining a lower dose of a STING agonist with other immunotherapies, such as checkpoint inhibitors, may achieve synergistic anti-tumor effects while minimizing the toxicity of the STING agonist.[11]
Q4: What are the expected dose-limiting toxicities (DLTs) for STING agonists in clinical trials?
A4: In clinical trials of various STING agonists, DLTs have included severe vomiting and injection site reactions at higher doses.[12] Other common treatment-related adverse events (TRAEs) include pyrexia (fever), chills, fatigue, and injection site pain.[1][13][14]
Troubleshooting Guide
Issue 1: High inter-animal variability in cytokine response.
-
Question: I am observing significant differences in serum cytokine levels (e.g., IFN-β, TNF-α) between mice in the same treatment group. What could be the cause?
-
Answer:
-
Pipetting and Dosing Errors: Ensure accurate and consistent administration of the STING agonist. Use calibrated pipettes and a consistent injection technique.
-
Animal Health Status: Underlying subclinical infections or stress can alter the immune response. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Sampling Time: Cytokine responses to STING agonists can be rapid and transient.[15] Ensure that blood samples are collected at a consistent time point post-injection for all animals. A time-course experiment is recommended to determine the peak cytokine response.
-
Sample Handling: Improper handling and storage of blood samples can lead to cytokine degradation. Process samples quickly, and store serum or plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected animal mortality at a previously tolerated dose.
-
Question: A dose of STING agonist-3 that was previously well-tolerated is now causing unexpected deaths in my mouse cohort. Why might this be happening?
-
Answer:
-
Formulation Issues: The stability and aggregation state of the formulated STING agonist can impact its potency and toxicity. Ensure the formulation is prepared consistently for each experiment. Check for any precipitation or changes in appearance.
-
Vehicle Effects: The vehicle used to dissolve or suspend the STING agonist could have its own toxicity or could alter the bioavailability of the agonist. Run a vehicle-only control group to rule this out.
-
Route of Administration: A slight variation in injection technique (e.g., accidental intravenous injection instead of intraperitoneal) can drastically increase systemic exposure and toxicity. Ensure all technical staff are properly trained.
-
Cumulative Toxicity: If animals are receiving multiple doses, consider the possibility of cumulative toxicity that was not apparent in single-dose studies.
-
Issue 3: Severe injection site reactions.
-
Question: My mice are developing severe swelling and ulceration at the injection site after subcutaneous or intratumoral administration. How can I manage this?
-
Answer:
-
Dose and Concentration: High concentrations of the STING agonist can be necrotizing. Consider reducing the concentration by increasing the injection volume (while staying within acceptable limits for the injection site).
-
Formulation pH and Osmolality: Ensure the pH and osmolality of your formulation are physiologically compatible to minimize irritation.
-
Injection Technique: Inject slowly and, if possible, rotate injection sites if multiple doses are required.
-
Palliative Care: In some cases, mild to moderate injection site reactions are an expected consequence of the inflammatory response. Provide supportive care as per your institution's animal care guidelines, which may include analgesics if necessary.[7] Topical treatments like mometasone have been explored to mitigate injection site reactions.[16][17]
-
Issue 4: Lack of anti-tumor efficacy despite evidence of STING activation.
-
Question: I can measure a robust cytokine response, but I'm not seeing any effect on tumor growth. What should I investigate?
-
Answer:
-
Timing of Treatment: The timing of STING agonist administration relative to tumor implantation and size can be critical. Early intervention may be more effective.
-
Tumor Microenvironment: The tumor may have potent immunosuppressive mechanisms that are not overcome by STING activation alone. Consider combination therapies, such as with anti-PD-1 or anti-CTLA-4 antibodies.
-
STING Pathway Resistance: Some tumor cells can downregulate components of the STING pathway to evade immune detection. Confirm STING expression in your tumor model.
-
T Cell Exhaustion: Chronic STING activation can paradoxically lead to T cell exhaustion. Evaluate the phenotype of tumor-infiltrating lymphocytes.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Representative STING Agonists
| STING Agonist | Cell Line | Assay | EC50 | Reference(s) |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | [12] |
| SNX281 | THP-1 | IFN-β Secretion | 6.6 µM | [18] |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 124 µM | [19] |
| KAS-08 | THP-1 ISG Reporter | Luciferase Activity | 0.18 µM | [20] |
Table 2: In Vivo Toxicity of Representative STING Agonists in Clinical Trials
| STING Agonist | Administration Route | Common Treatment-Related Adverse Events (TRAEs) | Dose-Limiting Toxicities (DLTs) | Reference(s) |
| MK-1454 | Intratumoral | Pyrexia, injection site pain, chills, fatigue | Severe vomiting, injection site reactions (at 1500 µg) | [12][13] |
| ADU-S100 (MIW815) | Intratumoral | Pyrexia, chills, injection site pain | MTD not reached | [14][21][22] |
| E7766 | Intratumoral | Chills, fever, fatigue | MTD not reached | [17] |
Experimental Protocols
Protocol 1: In Vivo Cytokine Profiling using Multiplex Bead Array
This protocol outlines the procedure for measuring multiple cytokines in mouse serum following administration of STING agonist-3.
Materials:
-
Mice (e.g., C57BL/6)
-
STING agonist-3 (diABZI) formulated in a suitable vehicle (e.g., saline)
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Multiplex cytokine bead array kit (e.g., MILLIPLEX MAP Mouse Cytokine/Chemokine Magnetic Bead Panel)
-
Luminex-compatible flow cytometer
Procedure:
-
Animal Dosing: Administer STING agonist-3 to mice via the desired route (e.g., intravenous, intraperitoneal, or intratumoral). Include a vehicle control group.
-
Blood Collection: At predetermined time points (e.g., 2, 6, 24 hours post-injection), collect blood via a suitable method (e.g., submandibular or retro-orbital bleed) into serum separator tubes. A time-course study is recommended to capture the peak cytokine response.[23]
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the serum (supernatant) and store at -80°C until analysis.
-
Multiplex Assay:
-
Thaw serum samples on ice.
-
Prepare standards and samples according to the manufacturer's protocol for the multiplex bead array kit. This typically involves diluting the samples.[2]
-
Add the mixed antibody-conjugated beads to each well of a 96-well plate.
-
Add standards and samples to the appropriate wells and incubate as per the kit instructions (often 2 hours at room temperature or overnight at 4°C with shaking).
-
Wash the beads multiple times using a magnetic plate washer.
-
Add the detection antibody cocktail to each well and incubate for 1 hour at room temperature with shaking.
-
Add streptavidin-phycoerythrin (SAPE) and incubate for 30 minutes at room temperature with shaking.
-
Wash the beads again.
-
Resuspend the beads in sheath fluid and acquire the data on a Luminex-compatible flow cytometer.
-
-
Data Analysis: Analyze the data using the software provided with the Luminex instrument to determine the concentration of each cytokine in the samples based on the standard curve.
Protocol 2: Histopathological Assessment of Toxicity
This protocol provides a general framework for the histological evaluation of tissues to assess toxicity following STING agonist-3 administration.
Materials:
-
Mice from the in vivo toxicity study
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Automated tissue processor
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Necropsy and Tissue Collection: At the study endpoint, euthanize animals according to approved institutional protocols. Perform a thorough gross necropsy, examining all organs for abnormalities. Collect key organs and tissues, including the liver, spleen, lungs, kidneys, heart, and the injection site (if applicable).
-
Tissue Fixation: Immediately place the collected tissues in at least 10 times their volume of 10% NBF for 24-48 hours.
-
Tissue Processing and Embedding:
-
After fixation, transfer tissues to 70% ethanol.
-
Process the tissues through a series of graded alcohols and xylene in an automated tissue processor to dehydrate and clear the tissue.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Using a microtome, cut 4-5 µm thick sections from the paraffin blocks and float them onto glass slides.
-
Staining:
-
Deparaffinize the slides in xylene and rehydrate through a series of graded alcohols to water.
-
Stain the sections with Hematoxylin and Eosin (H&E) using a standard protocol.
-
Dehydrate the stained slides and coverslip.
-
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides. The evaluation should include assessment of:
-
Inflammation: Infiltration of inflammatory cells (neutrophils, lymphocytes, macrophages).
-
Cell Death: Necrosis and/or apoptosis.
-
Degeneration: Changes in cellular morphology.
-
Vascular Changes: Vasculitis, thrombosis, or hemorrhage.
-
At the injection site: Evaluate for dermal and subcutaneous inflammation, necrosis, and fibrosis.[15]
-
Visualizations
References
- 1. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. signosisinc.com [signosisinc.com]
- 4. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Pain Management on Immunization Efficacy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. arp1.com [arp1.com]
- 11. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an assay to measure in vivo cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.abclonal.com [blog.abclonal.com]
- 14. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morphological characteristics and notes of the skin in preclinical toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fortunejournals.com [fortunejournals.com]
- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 18. A hairless mouse model for assessing the chronic toxicity of topically applied chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. niehs.nih.gov [niehs.nih.gov]
- 22. fda.gov [fda.gov]
- 23. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate cell lines for STING pathway analysis
Welcome to the technical support center for STING (Stimulator of Interferon Genes) pathway analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers select appropriate cell lines and conduct successful experiments.
Troubleshooting Guide
This section addresses common issues encountered during STING pathway experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low downstream signaling (e.g., IFN-β production, IRF3 phosphorylation) upon stimulation with a STING agonist. | The chosen cell line may have a deficient STING pathway. Many cancer cell lines have lost the expression of STING or cGAS.[1][2][3][4] | - Cell Line Selection: Choose a cell line known to have a functional STING pathway, such as THP-1 or primary immune cells like bone marrow-derived dendritic cells (BMDCs).[5][6][7] - Confirm Expression: Verify the expression of key pathway components (cGAS, STING, TBK1, IRF3) in your cell line by Western blot.[4] - Use a Positive Control Cell Line: Include a cell line with a known functional STING pathway in your experiments. |
| Inconsistent results between experiments. | - Cell passage number may be too high, leading to altered cellular responses. - Mycoplasma contamination can affect innate immune signaling pathways. | - Cell Passage: Use low-passage cells for all experiments. - Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.[8] |
| HEK293T cells are not responding to STING agonists. | HEK293T cells do not express endogenous STING.[9] | - Use Parental HEK293 Cells: Parental HEK293 cells express endogenous cGAS and STING.[9] - Reconstitute Expression: If HEK293T cells are necessary for your experimental setup (e.g., for high transfection efficiency), you can transiently or stably transfect them with a STING expression plasmid.[10][11] |
| Species-specific agonist does not activate the STING pathway. | Some STING agonists are species-specific. For example, DMXAA is a potent activator of murine STING but does not activate human STING.[12] | - Select the Correct Agonist: Ensure that the STING agonist you are using is active in the species of your chosen cell line. - Use a Broad-Spectrum Agonist: Consider using agonists like 2'3'-cGAMP that activate both human and murine STING.[12] |
| Difficulty in transfecting STING ligands (e.g., dsDNA) into suspension cells like THP-1. | Suspension cells are generally harder to transfect than adherent cells. | - Use a Suitable Transfection Reagent: Utilize transfection reagents specifically designed for suspension cells. - Electroporation: Consider electroporation as an alternative method for introducing ligands into the cytoplasm. |
| High background in reporter assays. | - Reporter construct may be leaky, leading to constitutive expression. - Cells may be stressed, leading to non-specific activation of NF-κB or IRF pathways. | - Use a STING Knockout Control: Compare the signal from your reporter cell line to a corresponding STING knockout cell line to determine the level of STING-dependent signaling.[13] - Optimize Cell Handling: Ensure gentle handling of cells to minimize stress. |
Frequently Asked Questions (FAQs)
Cell Line Selection
Q1: Which cell lines are recommended for studying the STING pathway?
A1: The choice of cell line depends on the specific research question.
-
Immune Cells: For studying STING signaling in an immunological context, human monocytic cell lines like THP-1 and U937 are commonly used.[5][14] Primary cells such as bone marrow-derived dendritic cells (BMDCs) provide a more physiologically relevant model.[6][7][15]
-
Reporter Lines: For high-throughput screening of STING agonists or inhibitors, commercially available reporter cell lines are ideal. THP-1 and HEK293 reporter lines expressing luciferase or SEAP under the control of an IRF or NF-κB promoter are available.[5][8][16]
-
STING-Deficient Models: To confirm that the observed effects are STING-dependent, STING knockout (KO) cell lines are essential.[8][13] HEK293T cells are naturally STING-deficient.[9] Many cancer cell lines have also been shown to have defective STING signaling.[1][3][4]
Q2: Are there cell lines that express specific variants of human STING?
A2: Yes, several common human STING variants (alleles) have been identified that can affect CDN recognition and signaling. Reporter cell lines, typically in a THP-1 background with the endogenous STING knocked out, are commercially available with specific human STING variants knocked in.[8][17]
Comparison of Commonly Used Cell Lines for STING Pathway Analysis
| Cell Line | Type | STING Pathway Status | Key Features |
| THP-1 | Human Monocytic Leukemia | Functional | Endogenously expresses STING; widely used for studying innate immunity.[5][16] |
| HEK293 | Human Embryonic Kidney | Functional | Expresses endogenous cGAS and STING; highly transfectable.[9] |
| HEK293T | Human Embryonic Kidney | Deficient (STING-negative) | Does not express STING; useful as a negative control or for reconstitution studies.[9] |
| U937 | Human Histiocytic Lymphoma | Functional | Monocyte-like cell line with a functional STING pathway.[14] |
| BMDCs | Primary Mouse Dendritic Cells | Functional | Physiologically relevant model for studying STING in antigen-presenting cells.[6][7] |
| Various Cancer Cell Lines | e.g., Melanoma, Ovarian | Often Deficient | Many cancer cell lines show loss of STING or cGAS expression, which can be a subject of study itself.[1][3] |
Experimental Design & Protocols
Q3: How can I activate the STING pathway in vitro?
A3: The STING pathway can be activated by introducing a ligand into the cytoplasm of the cells.
-
Transfection of dsDNA: Transfecting double-stranded DNA (dsDNA), such as ISD (interferon-stimulatory DNA) or herring testes DNA (htDNA), will activate cGAS, leading to the production of 2'3'-cGAMP and subsequent STING activation.[18][19]
-
Direct STING Agonists: Permeable STING agonists like 2'3'-cGAMP can be directly added to the cell culture medium or transfected to activate STING.[4]
-
Viral Infection: Infection with DNA viruses can also activate the cGAS-STING pathway.[20]
Q4: What are the key readouts to measure STING pathway activation?
A4: STING pathway activation can be assessed by measuring several downstream events:
-
Phosphorylation of Pathway Components: Activation of the pathway leads to the phosphorylation of STING, TBK1, and IRF3. This can be detected by Western blot .[1][21]
-
Cytokine Production: A key downstream effect is the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., CXCL10, TNF-α). These can be quantified in the cell culture supernatant using ELISA .[1][22]
-
Reporter Gene Expression: In reporter cell lines, the activation of IRF3 and NF-κB can be measured by assaying for luciferase or SEAP activity.[5][8]
-
Gene Expression: The upregulation of interferon-stimulated genes (ISGs) can be measured by RT-qPCR .[18][19]
Visualized Protocols and Pathways
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Assessing STING Activation
Caption: General workflow for in vitro STING pathway analysis.
Logic Diagram for Cell Line Selection
Caption: Decision tree for selecting a suitable cell line.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. debuglies.com [debuglies.com]
- 3. Ovarian Cancer Cells Commonly Exhibit Defective STING Signaling Which Affects Sensitivity to Viral Oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accegen.com [accegen.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. invivogen.com [invivogen.com]
- 9. SV40 Large T Antigen Is Not Responsible for the Loss of STING in 293T Cells but Can Inhibit cGAS-STING Interferon Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus [frontiersin.org]
- 11. Human STING Is Regulated by an Autoinhibitory Mechanism for Type I Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. accegen.com [accegen.com]
- 14. accegen.com [accegen.com]
- 15. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. invivogen.com [invivogen.com]
- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The common H232 STING allele shows impaired activities in DNA sensing, susceptibility to viral infection, and in monocyte cell function, while the HAQ variant possesses wild-type properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of STING agonist-3 vs cGAMP in vitro
A Head-to-Head Evaluation of Potency, Efficacy, and Cellular Impact
For researchers and drug development professionals navigating the landscape of innate immune activation, the choice of a STING (Stimulator of Interferon Genes) agonist is a critical decision. This guide provides an objective in vitro comparison of the endogenous STING agonist 2'3'-cGAMP against a representative potent synthetic non-cyclic dinucleotide (non-CDN) agonist, herein referred to as STING Agonist-3. The data presented is a synthesis of findings for potent non-CDN agonists, such as diABZI, which are established to be significantly more potent than cGAMP.
Executive Summary
STING Agonist-3, representing a class of synthetic non-CDN agonists, demonstrates markedly superior potency in STING activation and subsequent IFN-β induction compared to the natural ligand cGAMP. This heightened activity, however, necessitates careful consideration of potential cytotoxicity. This guide presents key performance indicators, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes to aid in the informed selection of STING agonists for research and therapeutic development.
Data Presentation: Quantitative Comparison
The following table summarizes the key in vitro performance metrics of STING Agonist-3 (represented by data for potent non-CDN agonists like diABZI) and cGAMP. Data is compiled from multiple sources and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Parameter | STING Agonist-3 (diABZI as proxy) | cGAMP (2'3'-cGAMP) | Key Takeaway |
| Binding Affinity (Kd to human STING) | ~1.6 nM | High Affinity (Specific Kd varies across studies) | STING Agonist-3 exhibits a very high binding affinity to the STING protein. |
| STING Activation (EC50 in THP-1 reporter cells) | ~13 nM - 130 nM | ~70 µM - 124 µM[1] | STING Agonist-3 is several orders of magnitude more potent in activating the STING pathway. |
| IFN-β Induction (EC50 in human PBMCs) | ~130 nM | >50 µM (~400-fold less potent than diABZI)[2] | STING Agonist-3 is significantly more potent at inducing the hallmark cytokine IFN-β. |
| Cellular Viability (CC50) | Not consistently reported, but STING agonists can exhibit toxicity, particularly to T cells.[2] | Generally low cytotoxicity at effective concentrations. | The high potency of STING Agonist-3 may be associated with a narrower therapeutic window. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for comparison, the following diagrams illustrate the STING signaling cascade and a typical experimental workflow for evaluating STING agonists.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for the key experiments cited.
IFN-β Reporter Gene Assay in THP-1 Cells
Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity.
Methodology:
-
Cell Line: THP-1 dual-reporter cells expressing a secreted luciferase reporter gene under the control of an IRF-inducible promoter are commonly used.
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 to 2 x 10^5 cells per well.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonists (STING Agonist-3 and cGAMP).
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate to the cell culture supernatant or cell lysate.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Quantification
Objective: To measure the concentration of secreted IFN-β in cell culture supernatants.
Methodology:
-
Sample Collection: Collect cell culture supernatants from STING agonist-treated cells (e.g., human PBMCs or THP-1 cells).
-
Coating: Coat a 96-well plate with a capture antibody specific for human IFN-β.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a TMB substrate, which will produce a colored product in the presence of HRP.
-
Stop Reaction: Stop the reaction with an acid solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the IFN-β concentration in the samples.
Cellular Viability (Cytotoxicity) Assay
Objective: To determine the concentration at which a STING agonist induces cell death.
Methodology:
-
Cell Seeding: Seed cells (e.g., THP-1, PBMCs) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonists.
-
Incubation: Incubate for a period consistent with the activity assays (e.g., 24-48 hours).
-
Assay: Add a viability reagent such as MTS or XTT, which is converted to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product.
-
Data Analysis: Plot the percentage of viable cells against the agonist concentration to determine the CC50 (50% cytotoxic concentration) value.
Conclusion
The in vitro data strongly suggests that synthetic non-CDN STING agonists, represented here as STING Agonist-3, are significantly more potent activators of the STING pathway than the endogenous ligand cGAMP. This increased potency in inducing a type I interferon response makes them highly attractive candidates for therapeutic development, particularly in immuno-oncology. However, the potential for increased cytotoxicity must be carefully evaluated. The experimental protocols provided in this guide offer a robust framework for the rigorous and standardized comparison of different STING agonists, enabling researchers to make data-driven decisions in their discovery and development programs.
References
A Comparative Guide to the Efficacy of diABZI and Other Non-Cyclic Dinucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The discovery of non-cyclic dinucleotide (non-CDN) agonists for the Stimulator of Interferon Genes (STING) pathway has marked a significant advancement in innate immunity research and cancer immunotherapy. These molecules offer potential advantages over traditional cyclic dinucleotide (CDN) agonists in terms of stability, potency, and systemic delivery. This guide provides an objective comparison of the efficacy of a prominent non-CDN STING agonist, dimeric amidobenzimidazole (diABZI), with other notable non-CDN agonists, supported by experimental data.
Overview of Non-CDN STING Agonists
Non-CDN STING agonists represent a diverse class of small molecules that can activate the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response.[1][2] Unlike natural STING ligands, which are cyclic dinucleotides, these synthetic molecules offer improved pharmacological properties. This guide focuses on diABZI and compares its efficacy with other well-characterized non-CDN agonists such as SR-717 and MSA-2.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of diABZI, SR-717, and MSA-2.
Table 1: In Vitro Potency of Non-CDN STING Agonists
| Agonist | Assay | Cell Line | Readout | EC50 / Activity | Reference |
| diABZI | IFN-β Secretion | Human PBMCs | IFN-β | ~130 nM | [3][4] |
| SR-717 | ISG Reporter | THP-1 | ISG Expression | EC50 = 2.1 µM | [3] |
| IFN-β Induction | THP-1 | IFN-β | EC80 = 3.6 µM | [1] | |
| MSA-2 | IFN-β Secretion | THP-1 | IFN-β | EC50 as low as 8 ± 7 nM (covalent dimers) | [1] |
| IFN-β Secretion | Bone Marrow-Derived Dendritic Cells (BMDCs) | IFN-β | EC50 = 0.00183 mg/ml | [5] | |
| IFN-β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | IFN-β | EC50 = 0.00148 mg/ml | [5] |
Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions and cell lines used across different studies.
Table 2: In Vivo Anti-Tumor Efficacy of Non-CDN STING Agonists
| Agonist | Animal Model | Tumor Model | Administration Route | Key Findings | Reference |
| diABZI | BALB/c Mice | CT26 Colorectal Carcinoma | Intravenous | Significant tumor growth inhibition and improved survival. 8 out of 10 mice remained tumor-free. | [3] |
| SR-717 | C57BL/6 Mice | B16F10 Melanoma | Intraperitoneal | Maximal tumor growth inhibition and prolonged survival. | [3] |
| MSA-2 | C57BL/6 Mice | MC38 Colon Adenocarcinoma | Oral, Subcutaneous, Intratumoral | Dose-dependent tumor regression, with 80-100% of animals showing complete regression. | [1][3] |
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and experimental processes involved in evaluating these agonists, the following diagrams are provided.
Caption: STING signaling pathway activated by non-CDN agonists.
Caption: Workflow for comparing STING agonist efficacy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare the efficacy of STING agonists.
In Vitro IFN-β Induction Assay
Objective: To quantify the potency of STING agonists in inducing Type I interferon production in immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or human monocytic THP-1 cells are cultured in appropriate media.
-
Agonist Preparation: diABZI and other non-CDN STING agonists are serially diluted to a range of concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the different concentrations of STING agonists. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for 18-24 hours to allow for cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
IFN-β Quantification: The concentration of IFN-β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of each agonist.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of systemically administered STING agonists in a syngeneic mouse model.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are used.
-
Tumor Cell Implantation: A known number of tumor cells (e.g., 1 x 10^6 CT26 or B16F10 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, diABZI, other non-CDN agonist).
-
Agonist Administration: The STING agonists are administered via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule.
-
Efficacy Readouts:
-
Tumor Volume: Tumor growth is monitored throughout the study.
-
Survival: The survival of the mice in each group is recorded.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.
-
-
Data Analysis: Tumor growth curves and survival curves (Kaplan-Meier) are generated and statistically analyzed to compare the efficacy of the different treatments.
Conclusion
The available data suggests that diABZI is a highly potent non-CDN STING agonist, demonstrating robust anti-tumor efficacy with systemic administration.[3][4] Comparative analysis indicates that while other non-CDN agonists like SR-717 and MSA-2 are also effective, diABZI appears to induce a particularly strong IFN-β response.[3] MSA-2's oral bioavailability presents a significant advantage for clinical development.[1][5] The choice of a specific non-CDN STING agonist for therapeutic development will ultimately depend on a comprehensive evaluation of its potency, pharmacokinetic profile, and safety in relevant preclinical models. The experimental protocols outlined in this guide provide a framework for such comparative evaluations.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STING Agonists: diABZI (STING agonist-3) and MSA-2
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. This guide provides a detailed comparison of two leading non-cyclic dinucleotide (non-CDN) STING agonists: diABZI, also referred to as STING agonist-3, and MSA-2. Both small molecules have demonstrated significant anti-tumor activity in preclinical models, making them key candidates for further development. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Overview and Mechanism of Action
Both diABZI (STING agonist-3) and MSA-2 are potent activators of the STING pathway, a critical signaling cascade that detects cytosolic DNA and triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2][3][4] Unlike first-generation cyclic dinucleotide (CDN) agonists, these non-CDN molecules exhibit improved drug-like properties, including better cell permeability and, in the case of MSA-2, oral bioavailability.[1][5]
Their mechanism of action involves direct binding to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation and translocation. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-β and other IFN-stimulated genes, ultimately leading to the activation of an anti-tumor immune response.[6][7] While both agonists activate this core pathway, differences in their binding modes—diABZI is reported to bind to STING in an "open" conformation while MSA-2, like CDNs, induces a "closed" conformation—may contribute to variations in their downstream signaling and biological activity.[1][2]
Quantitative Performance Data
The following tables summarize the available quantitative data for diABZI (STING agonist-3) and MSA-2. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the different assays and cell lines used.
Table 1: In Vitro Potency of diABZI (STING agonist-3) and MSA-2
| Parameter | diABZI (STING agonist-3) | MSA-2 | Cell Line/Assay |
| Human STING Activation (EC50) | 130 nM[8][9] | 8.3 µM (WT isoform)[10] | Human PBMCs (IFN-β secretion) / Not specified |
| pEC50 = 7.5 (~31.6 nM)[11][12] | 24 µM (HAQ isoform)[10] | HEK293T Luciferase Reporter Assay / Not specified | |
| Mouse STING Activation (EC50) | 186 nM[8][9] | 1.83 µg/mL (~6.2 µM) | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) (IFN-β secretion)[13] |
| IFN-β Induction (EC50) | 3.1 ± 0.6 µM[1] | 1.48 µg/mL (~5.0 µM) | THP-1 cells / Murine Bone Marrow-Derived Macrophages (BMDMs)[13] |
| Binding Affinity (pIC50/IC50) | pIC50 = 9.5 (~3.16 nM)[11][12] | IC50 = 7.8 µM (SR-717, a similar compound)[1] | FRET Assay / Competitive Binding Assay |
Table 2: In Vivo Anti-Tumor Efficacy
| Animal Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| CT-26 Colorectal Carcinoma | diABZI | 1.5 mg/kg, IV, days 1, 4, 8 | Significant tumor growth inhibition, 8/10 mice tumor-free | [8][14] |
| MC38 Colon Adenocarcinoma | MSA-2 | Oral or subcutaneous administration | Dose-dependent antitumor activity, 80-100% complete tumor regressions | [15] |
| B16-F10 Melanoma | diABZI | Not specified | Antitumor efficacy observed | [16] |
| LL-2 Lung Carcinoma | MSA-2 | Oral administration | Synergizes with anti-PD-1 therapy | [15] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Identification of MSA-2: An oral antitumor non-nucleotide STING agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MSA-2 (MSA2) | STING agonist | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy.[1] STING agonists, by mimicking the natural activation of this pathway, can induce potent anti-tumor immune responses.[1] This guide provides a comparative analysis of different classes of STING agonists, supported by experimental data, to aid researchers in selecting and evaluating these immunomodulatory agents.
The cGAS-STING Signaling Pathway
The canonical STING signaling cascade is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS).[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum.[1][2] This activation leads to a conformational change in STING, its translocation to the Golgi apparatus, and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[1][2] TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2][3] These cytokines are pivotal in activating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs).[1]
Caption: The cGAS-STING signaling pathway.
Comparative Performance of STING Agonists
STING agonists can be broadly categorized into cyclic dinucleotides (CDNs) and non-cyclic dinucleotides (non-CDNs). CDNs are natural ligands of STING, while non-CDNs are synthetic small molecules that activate the pathway.[4] The efficacy of these agonists varies significantly in terms of their binding affinity, potency in inducing cytokine production, and in vivo anti-tumor activity.
In Vitro Activity
The in vitro potency of STING agonists is often evaluated by measuring the induction of IFN-β. The half-maximal effective concentration (EC50) is a key parameter for comparison.
| Parameter | UpApU (CDN) | 2'3'-cGAMP (endogenous CDN) | diABZI (non-CDN) | MSA-2 (non-CDN) | ADU-S100 (CDN) |
| Binding Affinity (Kd) | ~50 nM[1] | ~100 nM[1] | ~5 nM[1] | N/A | N/A |
| IFN-β Induction (EC50) | ~1 µM[1] | ~5 µM[1] | ~10 nM[1] / 130 nM (human PBMCs)[5][6][7][8][9][10] / 186 nM (mouse)[6][8][9] | 8 ± 7 nM (dimer in THP-1 cells)[2] | N/A |
Non-CDN agonists like diABZI and MSA-2 generally exhibit higher potency with lower EC50 values for IFN-β induction compared to CDNs.[1] For instance, diABZI is reported to be over 400-fold more potent than cGAMP in inducing IFN-β secretion in human peripheral blood mononuclear cells (PBMCs).[10]
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's potential is its ability to control tumor growth in vivo. This is typically assessed in syngeneic mouse tumor models.
| STING Agonist | Tumor Model | Mouse Strain | Administration | Efficacy |
| ADU-S100 | CT26 Colon Carcinoma | BALB/c | Intratumoral | 13% tumor regression.[11] |
| BMS-986301 | CT26 Colon Carcinoma | BALB/c | Intratumoral | >90% tumor regression.[11] |
| E7766 | CT26 Colon Carcinoma | BALB/c | Intratumoral | 90% tumor resolution.[11][12] |
| diABZI | CT26 Colon Carcinoma | BALB/c | Intravenous | Significant tumor growth inhibition, 80% of mice tumor-free.[5][9] |
| ALG-031048 | CT26 Colon Carcinoma | BALB/c | Intratumoral | 90% complete tumor regression.[13] |
Newer generation and non-CDN STING agonists have demonstrated superior anti-tumor efficacy in preclinical models compared to first-generation CDNs like ADU-S100.[11][13]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of STING agonists.
In Vitro STING Activation: IFN-β Reporter Gene Assay
This assay quantifies the ability of a STING agonist to induce the transcription of an IFN-β reporter gene.
Caption: Workflow for an in vitro STING activation reporter assay.
Methodology:
-
Cell Seeding: Seed a reporter cell line (e.g., THP1-Dual™ KI-hSTING cells) in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in cell culture medium.
-
Cell Treatment: Add the diluted agonist to the cells.
-
Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate to the wells.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and fit a dose-response curve to determine the EC50 value.[1]
In Vitro STING Activation: Cytokine Release Assay (ELISA)
This protocol measures the concentration of secreted cytokines, such as IFN-β, in cell culture supernatants following STING agonist stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture immune cells (e.g., human PBMCs) and treat with various concentrations of the STING agonist for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β).
-
Block non-specific binding sites.
-
Add standards and samples to the wells.
-
Add a biotinylated detection antibody.
-
Add an enzyme-linked avidin or streptavidin.
-
Add a chromogenic substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance using a plate reader.[14]
-
-
Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentration in the samples.[1]
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This protocol assesses the anti-tumor activity of a STING agonist in an immunocompetent mouse model.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) into the flank of the mice.[1]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., ~100 mm³).[15]
-
Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous) at specified doses and schedules.[1]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[1]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.[1] Survival curves are also analyzed.
Flow Cytometry for Immune Cell Profiling
This technique is used to analyze the composition and activation status of immune cells within the tumor microenvironment following STING agonist treatment.
Methodology:
-
Tumor Digestion: At the end of the in vivo study, tumors are harvested and enzymatically digested to obtain a single-cell suspension.[16]
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies against various immune cell markers. A typical panel might include:
-
General Markers: CD45 (pan-leukocyte)
-
T Cells: CD3, CD4, CD8
-
Activation/Exhaustion Markers: PD-1, CD69
-
Myeloid Cells: CD11b, F4/80 (macrophages), Ly6G (neutrophils), Ly6C (monocytes)
-
Dendritic Cells: CD11c
-
Natural Killer (NK) Cells: NK1.1 or CD49b
-
-
Data Acquisition: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The data is analyzed to quantify the percentages and activation status of different immune cell populations within the tumor.[16][17]
Conclusion
The field of STING agonists is rapidly evolving, with newer non-CDN agents demonstrating significantly higher potency and anti-tumor efficacy compared to earlier CDN-based compounds.[1] The choice of a STING agonist for therapeutic development will depend on a variety of factors, including its potency, pharmacokinetic properties, and route of administration. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these promising immunotherapeutic agents. As research continues, a deeper understanding of the differential effects of various STING agonists will be crucial for optimizing their clinical application in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Medchemexpress LLC DIABZI STING AGONIST-1 TRIHYDR, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. diABZI STING agonist-1 trihydrochloride | STING Agonist | TargetMol [targetmol.com]
- 10. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. join.targetedonc.com [join.targetedonc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models [mdpi.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Species Cross-Reactivity of a Novel STING Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon and pro-inflammatory cytokine response.[1] Pharmacological activation of STING is a promising therapeutic strategy for a range of diseases, including cancer and infectious diseases. However, the translation of preclinical findings to clinical success is often hampered by species-specific differences in STING protein structure and function. Therefore, a thorough evaluation of the species cross-reactivity of any novel STING agonist, such as the hypothetical "STING agonist-3," is a crucial step in its preclinical development.
This guide provides a framework for evaluating the species cross-reactivity of a novel STING agonist. It compares the activity of hypothetical STING agonist-3 with well-characterized alternatives and provides detailed experimental protocols and data presentation formats to aid in this critical assessment.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP) to the STING protein, which resides on the endoplasmic reticulum (ER). cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) upon its activation by cytosolic double-stranded DNA (dsDNA). Ligand binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β). Activated STING also engages the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[2]
Comparison with Alternative STING Agonists
The species selectivity of STING agonists varies significantly. Understanding the activity profile of a novel agonist in comparison to established compounds is essential for selecting appropriate animal models for in vivo studies.
| Agonist | Type | Human STING Activity | Mouse STING Activity | Monkey STING Activity | Key Characteristics |
| Novel STING Agonist (e.g., STING agonist-3) | Small Molecule | To be determined | To be determined | To be determined | Hypothetical data to be filled in from experimental results. |
| 2'3'-cGAMP | Endogenous cyclic dinucleotide | +++ | +++ | +++ | Natural ligand, broad cross-reactivity.[3][4] |
| DMXAA | Small Molecule (Xanthone) | - | +++ | - | Mouse-selective, failed in human clinical trials due to lack of activity on human STING.[5][6][7][8] |
| diABZI | Small Molecule (diamidobenzimidazole) | +++ | +++ | N/A | Potent, non-nucleotide agonist with activity against both human and mouse STING.[9][10][11][12][13] |
| SNX281 | Small Molecule | +++ | +++ | +++ | Systemically available agonist with demonstrated cross-species activity.[14][15][16][17] |
Activity Score: +++ (High), ++ (Moderate), + (Low), - (Inactive), N/A (Data not available)
Experimental Protocols for Assessing Species Cross-Reactivity
To determine the species cross-reactivity of a novel STING agonist, a series of in vitro assays should be performed.
STING Reporter Gene Assay
This assay provides a quantitative measure of STING pathway activation by a test compound in a controlled cellular environment.
Objective: To determine the potency (EC50) of the novel STING agonist on human, mouse, and monkey STING orthologs.
Methodology:
-
Cell Lines: Use a host cell line that is null for endogenous STING (e.g., HEK293T STING-KO) and stably transfected with reporter constructs. These cells will also be engineered to express human, mouse, or cynomolgus monkey STING. The reporter system typically consists of a firefly luciferase gene under the control of an interferon-stimulated response element (ISRE).[18][19][20][21][22]2. Compound Treatment: Seed the engineered cells in 96-well plates. The following day, treat the cells with a serial dilution of the novel STING agonist, a positive control (e.g., 2'3'-cGAMP or diABZI), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the dose-response curves and calculate the EC50 values for each species-specific STING-expressing cell line.
Cytokine Secretion Assay
This assay measures the downstream functional consequence of STING activation, the release of key cytokines, in primary immune cells from different species.
Objective: To quantify the induction of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by the novel STING agonist in cells from different species.
Methodology:
-
Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from human, mouse (splenocytes or bone marrow-derived macrophages), and cynomolgus monkey blood.
-
Cell Culture and Treatment: Plate the cells in 96-well plates and treat with various concentrations of the novel STING agonist, a positive control, and a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using species-specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. [23][24]6. Data Analysis: Plot the cytokine concentration against the agonist concentration to generate dose-response curves.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the species cross-reactivity of a novel STING agonist.
Conclusion
A systematic evaluation of species cross-reactivity is a non-negotiable step in the preclinical development of novel STING agonists. By employing the reporter gene and cytokine secretion assays detailed in this guide, researchers can build a comprehensive activity profile for their compound of interest. This data is paramount for making informed decisions about which preclinical animal models will be most predictive of human efficacy and for de-risking the transition of promising therapeutic candidates into clinical trials. The stark contrast in activity of agonists like DMXAA between mice and humans serves as a critical reminder of the importance of this early-stage characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer flavonoids are mouse-selective STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 8. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biorxiv.org [biorxiv.org]
- 16. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. invivogen.com [invivogen.com]
- 21. STING/ISRE Reporter Lentivirus (STING Assay) | LipExoGen [lipexogen.com]
- 22. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 23. mdpi.com [mdpi.com]
- 24. STING Agonist-Mediated Cytokine Secretion Is Accompanied by Monocyte Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming On-Target STING Activation by Agonist-3
For researchers, scientists, and drug development professionals, confirming that a novel STING agonist, such as "agonist-3," specifically activates its intended target is a critical step in preclinical development. This guide provides a comparative overview of key methods to validate on-target STING activation, complete with experimental protocols and supporting data to aid in the design and interpretation of validation studies.
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response.[1][2] Pharmacological activation of STING is a promising therapeutic strategy for cancer and infectious diseases.[3][4] This guide will detail various assays to confirm that a compound, referred to here as agonist-3, directly engages and activates the STING protein.
Comparative Analysis of STING Activation Confirmation Methods
A multi-pronged approach is recommended to definitively confirm on-target STING activation. The following table summarizes key experimental methods, their principles, and relevant considerations.
| Method | Principle | Endpoint Measured | Throughput | Key Considerations |
| Reporter Gene Assays | Measures the transcriptional activity of genes downstream of STING signaling, such as IFN-β or ISGs (Interferon-Stimulated Genes).[5][6] | Luciferase or alkaline phosphatase activity. | High | Requires engineered reporter cell lines; indirect measure of STING activation. |
| Phosphorylation of Downstream Effectors | Detects the phosphorylation of key signaling proteins in the STING pathway, such as TBK1 and IRF3, which are indicative of pathway activation.[6][7] | Protein phosphorylation levels via Western blot or similar immunoassays. | Low to Medium | Provides direct evidence of pathway activation downstream of STING. |
| Cytokine Release Assays | Quantifies the secretion of cytokines, such as IFN-β and CXCL10, which are produced as a result of STING activation.[7][8] | Cytokine concentration in cell culture supernatant via ELISA or multiplex assays. | Medium to High | A functional readout of the biological consequences of STING activation. |
| STING Oligomerization Assay | Assesses the oligomerization of STING, a critical step in its activation, by using non-reducing gel electrophoresis.[9] | Appearance of STING dimers and oligomers on a Western blot. | Low | Provides direct evidence of the conformational changes in STING upon activation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of STING upon ligand binding.[10] Direct binding of an agonist can increase the melting temperature of the protein. | Amount of soluble STING protein at different temperatures, detected by Western blot. | Low to Medium | Provides evidence of direct physical interaction between the agonist and STING. |
| In Vivo Models | Evaluates the anti-tumor efficacy or immune response in animal models, often using STING-deficient mice as a negative control.[10][11] | Tumor growth inhibition, survival, and immune cell infiltration. | Low | The ultimate validation of in vivo efficacy and on-target activity. |
Visualizing the STING Signaling Pathway and Experimental Workflows
To better understand the molecular events and experimental strategies discussed, the following diagrams illustrate the STING signaling cascade and a general workflow for confirming on-target activation.
Detailed Experimental Protocols
The following are detailed protocols for key assays used to validate on-target STING activation.
IFN-β Luciferase Reporter Gene Assay
This assay measures the ability of agonist-3 to induce the transcription of the IFN-β gene, a primary downstream target of STING signaling.
Materials:
-
HEK293T cells
-
Expression plasmids: human STING, IFN-β promoter-luciferase reporter, and a constitutively active Renilla luciferase control plasmid (e.g., pRL-TK).
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Agonist-3
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the STING, IFN-β-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Agonist Treatment: Treat the cells with varying concentrations of agonist-3 for 18-24 hours.[12] Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle control.
Western Blot for Phosphorylated TBK1 and IRF3
This method directly assesses the activation of key kinases and transcription factors downstream of STING.
Materials:
-
THP-1 cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Agonist-3
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Treatment: Treat THP-1 cells or PBMCs with agonist-3 for the desired time points (e.g., 0, 1, 3, 6 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the indicated primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate.[6]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
IFN-β ELISA
This assay quantifies the secretion of IFN-β, a key functional output of STING activation.
Materials:
-
THP-1 cells or PBMCs
-
Agonist-3
-
Human IFN-β ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Plate THP-1 cells or PBMCs and treat with various concentrations of agonist-3 for 24 hours.[13]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of IFN-β in the samples based on the standard curve.
By employing a combination of these methods, researchers can build a robust body of evidence to confidently confirm the on-target activation of STING by novel agonists like agonist-3, paving the way for their further development as potential immunotherapeutics.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Next-Generation STING Agonist-3 Outperforms First-Generation Counterparts in Preclinical Benchmarks
For Immediate Release
A comprehensive comparative analysis reveals that STING agonist-3 (diABZI), a novel non-nucleotide small-molecule, demonstrates significantly enhanced potency and anti-tumor activity compared to first-generation STING (Stimulator of Interferon Genes) agonists. This guide provides a detailed comparison of STING agonist-3 against prototypical first-generation agonists, including cyclic dinucleotides (CDNs) like cGAMP and its synthetic analog ADU-S100, supported by experimental data.
First-generation STING agonists, while promising, have been hampered by limitations such as poor stability, enzymatic degradation, and low cell permeability. STING agonist-3 has been engineered to overcome these challenges, offering a more robust and systemically active compound for immunotherapy research and development.
Data Presentation
Table 1: In Vitro Potency of STING Agonists
| Agonist | Agonist Type | Assay | Cell Type | Potency (EC50) | Fold-Potency vs. cGAMP | Reference |
| STING agonist-3 (diABZI) | Non-CDN Small Molecule | IFN-β Secretion | Human PBMCs | 130 nM | >400x | [1] |
| 2'3'-cGAMP | Cyclic Dinucleotide (Endogenous) | IFN-β Secretion | Human PBMCs | >52 µM | 1x | [1] |
Table 2: In Vivo Anti-Tumor Efficacy in CT26 Colon Carcinoma Model
| Agonist | Treatment Regimen | Outcome | Reference |
| STING agonist-3 (diABZI) | Intravenous injection | Significant tumor inhibition and enhanced survival, with 80% of mice tumor-free. | |
| ADU-S100 | Intratumoral injection | Showed anti-tumor effects, but with lower complete regression rates compared to next-generation agonists in similar models. In a separate study, another next-generation agonist, BMS-986301, showed >90% regression compared to 13% for ADU-S100. | [1][2][3] |
Note: The in vivo data for STING agonist-3 and ADU-S100 are from separate studies and not a direct head-to-head comparison. The comparison with BMS-986301 provides a benchmark for the performance of a first-generation agonist.
Mandatory Visualization
Caption: The cGAS-STING signaling pathway activated by STING agonists.
Caption: Experimental workflows for in vitro and in vivo comparison.
Experimental Protocols
STING Activation Luciferase Reporter Assay
Objective: To determine the half-maximal effective concentration (EC50) of STING agonists in activating the STING pathway.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are co-transfected with plasmids expressing human STING and a firefly luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter.
-
Compound Treatment: After 24 hours of transfection, the cells are treated with serial dilutions of STING agonist-3 or a first-generation STING agonist (e.g., cGAMP, ADU-S100).
-
Incubation: The treated cells are incubated for 6-24 hours to allow for STING pathway activation and subsequent luciferase expression.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a vehicle control, and the EC50 value is calculated by fitting the data to a four-parameter logistic curve.
Cytokine Secretion Assay (ELISA)
Objective: To quantify the amount of IFN-β and other pro-inflammatory cytokines secreted by immune cells upon STING activation.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells are cultured in RPMI-1640 medium.
-
Compound Treatment: Cells are treated with STING agonist-3 or a first-generation agonist at various concentrations.
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of IFN-β and other cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentration of cytokines in the samples is determined.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of STING agonists in a syngeneic mouse tumor model.
Methodology:
-
Tumor Implantation: BALB/c mice are subcutaneously injected with CT26 colon carcinoma cells.
-
Treatment: Once tumors reach a palpable size, mice are treated with STING agonist-3 (intravenously) or a first-generation agonist (typically intratumorally) according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Survival Monitoring: The survival of the mice in each treatment group is monitored.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated to compare the efficacy of the different treatments. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for immune cell infiltration.
References
Synergistic Efficacy of Novel STING Agonists Versus cGAMP in Combination with Anti-PD-1 Therapy: A Comparative Guide
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1][2][3] This guide provides a comparative analysis of the synergistic efficacy of a newer generation STING agonist, referred to here as STING agonist-3 (a representative synthetic agonist), in combination with anti-PD-1 therapy versus the natural STING ligand, cyclic GMP-AMP (cGAMP), combined with anti-PD-1. This comparison is based on preclinical data from various studies and is intended for researchers, scientists, and drug development professionals.
The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This, in turn, enhances antigen presentation and the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, making tumors more susceptible to anti-PD-1 therapy.[6][7] While cGAMP is the endogenous activator of STING, various synthetic STING agonists have been developed with potentially improved potency and drug-like properties.[1][8]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from preclinical studies, comparing the anti-tumor efficacy of STING agonist-3 (represented by novel synthetic agonists like MSA-1 and others) plus anti-PD-1 with cGAMP plus anti-PD-1. It is important to note that these data are compiled from different studies and tumor models, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Tumor Growth Inhibition and Complete Responses
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) | Complete Response (CR) Rate | Reference |
| STING Agonist (MSA-1) + anti-PD-1 | CT26 (Colon Carcinoma) | Not explicitly quantified, but led to long-term tumor regressions or CRs | Majority of animals | [8][9] |
| STING Agonist (MSA-1) + anti-PD-1 | B16-F10 (Melanoma) | Not explicitly quantified, but led to long-term tumor regressions or CRs | Not explicitly quantified | [8][9] |
| STING Agonist (SNX281) + anti-PD-1 | CT26 (Colon Carcinoma) | 88% | Not explicitly quantified, but improved survival | [10] |
| cGAMP + anti-PD-1 | B16-F10 (Melanoma) | Significant tumor growth inhibition | 1/5 mice (20%) | [11] |
| cGAMP + anti-PD-1 | 4T1 (Breast Cancer) | Significant tumor growth inhibition | Not specified | [11] |
| STING Agonist (ADU-S100) + anti-PD-1 | Various Murine Models | Enhanced tumor-specific T cell responses and superior anti-tumor efficacy compared to single agents | Not explicitly quantified | [12] |
Table 2: Immunological Correlates
| Treatment Group | Key Immunological Changes | Reference |
| STING Agonist (MSA-1) + anti-PD-1 | Restored T-cell responses in blood and tumors; provided long-lived immunologic memory. | [8][9] |
| STING Agonist (SNX281) + anti-PD-1 | Not detailed in the provided abstract. | [10] |
| cGAMP + anti-PD-1 | In B16-F10, the combination led to complete tumor responses in some mice. In 4T1, it sensitized tumors to anti-PD-1. | [11] |
| STING Agonist (ADU-S100) + anti-PD-1 | Induction of tumor-specific CD8+ T cells. | [12] |
| STING Agonist (General) + anti-PD-1 | Increased infiltration of CD8+ T cells into the tumor. | [13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are representative protocols for key experiments cited in the comparative analysis.
In Vivo Murine Tumor Models
-
Cell Lines and Tumor Implantation: Murine cancer cell lines such as CT26 (colon carcinoma), B16-F10 (melanoma), or 4T1 (breast cancer) are cultured in appropriate media. A specific number of cells (e.g., 5 x 10^5 to 1 x 10^6) are injected subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).
-
Treatment Administration: When tumors reach a palpable size (e.g., 50-150 mm³), mice are randomized into treatment groups.
-
STING Agonists (e.g., MSA-1, cGAMP): Typically administered intratumorally (IT) at a specified dose and schedule (e.g., weekly or every 3 days for a set number of doses).[13]
-
Anti-PD-1 Antibody: Administered intraperitoneally (IP) or intravenously (IV) at a specified dose (e.g., 5-10 mg/kg) on a defined schedule (e.g., every 3-4 days).[14]
-
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse survival is also monitored. Complete response is defined as the complete disappearance of the tumor.
Immunophenotyping by Flow Cytometry
-
Sample Preparation: Tumors and spleens are harvested from mice at the end of the study or at specified time points. Tissues are mechanically and enzymatically digested to obtain single-cell suspensions.
-
Staining: Cells are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, CD11c) and activation/exhaustion markers (e.g., PD-1, TIM-3, LAG-3, CD69).
-
Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions and absolute numbers of different immune cell populations within the tumor microenvironment and secondary lymphoid organs.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Targeting STING signaling for the optimal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | STING Signaling in Cancer Immunotherapy [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cGAS-STING, an important pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
Safety Operating Guide
Safe Disposal of STING Agonist-3 Trihydrochloride: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for STING agonist-3 trihydrochloride due to its potential environmental and health risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Core Safety and Handling Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Hazard Classification
For clarity and immediate recognition of the primary hazards, the following table summarizes the quantitative classification of this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the mandatory steps for the safe disposal of this compound, from initial waste generation to final collection.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for acute toxicity, dead tree and fish for environmental hazard).
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[2]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol, and dispose of all cleaning materials as hazardous waste.[2]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1]
-
Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste. Do not pour any amount of this compound down the drain.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
